Catharanthine tartrate
Description
Historical Context of Monoterpenoid Indole (B1671886) Alkaloid Discovery and Significance
Monoterpenoid indole alkaloids (MIAs) represent one of the largest and most structurally diverse classes of plant secondary metabolites, with over 4,100 known compounds. wikipedia.org Their history is deeply rooted in traditional medicine, where plants containing them were used for centuries. wikipedia.orgwikipedia.org For example, Rauvolfia serpentina was used in India for conditions like high blood pressure, while extracts of the Madagascar periwinkle, Catharanthus roseus, were reputed in folklore medicine to be useful for treating diabetes. wikipedia.orgwikipedia.orgcdnsciencepub.com
The modern scientific investigation of these compounds began in the 19th century, with the isolation of strychnine (B123637) in 1818 being a landmark event. wikipedia.org However, it was the investigation of C. roseus in the 1950s that led to a major breakthrough. cdnsciencepub.com While attempting to verify the plant's anti-diabetic properties, researchers instead discovered its potent anti-cancer activities. cdnsciencepub.comtaylorandfrancis.com This serendipitous finding led to the isolation and characterization of several complex MIAs, most notably the bisindole alkaloids vinblastine (B1199706) and vincristine (B1662923), which became cornerstone drugs in cancer chemotherapy. cdnsciencepub.comnih.gov
MIAs are biosynthetically derived from the amino acid tryptophan and a monoterpenoid component, secologanin (B1681713). wikipedia.orgacs.org The condensation of these two precursors forms strictosidine (B192452), a central intermediate from which an impressive array of structural variants are elaborated. nih.govacs.orgnih.gov These alkaloids are classified into three main skeletal types based on the arrangement of the monoterpenoid portion: Corynanthe, Aspidosperma, and Iboga. wikipedia.orgnih.gov The vast structural diversity of MIAs corresponds to a wide range of pharmacological activities, including anticancer, antihypertensive, anti-inflammatory, and analgesic properties, making them a subject of intense research in natural products chemistry and drug discovery. acs.orgnih.govtandfonline.com
The Role of Catharanthine (B190766) as a Key Monomeric Precursor in Bisindole Alkaloid Biosynthesis
Catharanthine, an Iboga-type monoterpenoid indole alkaloid produced by Catharanthus roseus, is of immense biochemical significance as one of the two essential monomeric precursors for the synthesis of the clinically vital antineoplastic bisindole alkaloids. numberanalytics.comwikipedia.orgresearchgate.net The biosynthesis of these dimeric compounds, such as vinblastine and vincristine, occurs through the coupling of catharanthine with a second monomer, vindoline (B23647) (an Aspidosperma-type alkaloid). nih.govin-part.comresearchgate.net
Given the low natural abundance of vinblastine and vincristine in C. roseus (around 0.0003% of the total alkaloid content), significant effort has been invested in optimizing the coupling reaction in vitro. itb.ac.id These studies often utilize catharanthine in a salt form, such as catharanthine tartrate, to improve its solubility and stability in the aqueous environments required for these assays. Research has explored various catalysts and conditions to improve the efficiency and yield of this critical synthetic step.
Table 1: Research Findings on the Coupling of Catharanthine and Vindoline
| Coupling Method | Catalyst/Conditions | Primary Product | Reported Yield | Source |
|---|---|---|---|---|
| Biomimetic Chemical Synthesis | FeCl₃, NaBH₄/air | Vinblastine | 43% | acs.org |
| Biomimetic Chemical Synthesis | FeCl₃, NaBH₄, in CF₃CH₂OH/aqueous HCl | Anhydrovinblastine (B1203243) | 90% | acs.org |
| Radical Cation Promoted Coupling | Tris(4-bromophenyl)aminium hexachloroantimonate (BAHA) in aqueous HCl/TFE | Anhydrovinblastine | 85% | nih.gov |
| Enzymatic Coupling | Horseradish Peroxidase (HRP) | 3',4'-Anhydrovinblastine (AVLB) | High levels achieved under optimized conditions | thieme-connect.comnih.gov |
| Enzymatic Coupling | Haemin / Microperoxidase | 3',4'-Anhydrovinblastine (AVLB) | Improved yields compared to HRP | nih.gov |
Evolution of Academic Research Focus on Catharanthine (and its salt forms like this compound) Beyond Dimeric Alkaloids
While the role of catharanthine as a precursor has historically dominated research, academic focus has evolved to investigate the intrinsic biological activities of the catharanthine molecule itself. numberanalytics.com This shift has been driven by the discovery that catharanthine and its derivatives possess a wide spectrum of pharmacological properties independent of their dimerization into vinblastine or vincristine. numberanalytics.comnumberanalytics.com Current research explores its potential therapeutic applications in various fields, including cancer therapy, antimicrobial treatments, and neuroprotection. numberanalytics.comnumberanalytics.com
The salt form, this compound, is frequently the subject of this research due to its enhanced stability and solubility, which facilitates its use in biological assays. Studies have revealed that catharanthine exhibits cytotoxic activity against several cancer cell lines, including leukemia, lymphoma, and colorectal carcinoma. taylorandfrancis.comnumberanalytics.com Its mechanism is thought to involve the inhibition of microtubule dynamics, which is crucial for cell division. numberanalytics.com
Beyond oncology, research has uncovered other potential therapeutic uses. Catharanthine has demonstrated antimicrobial activity against bacteria and fungi, including Mycobacterium tuberculosis, and antiparasitic effects against pathogens like Plasmodium falciparum. numberanalytics.com Furthermore, it has been shown to possess neuroprotective properties in certain models of neurodegenerative disease. numberanalytics.comnumberanalytics.com Recent studies have delved into its effects on neurotransmission, showing that it can modulate dopamine (B1211576) transmission and inhibit specific nicotinic acetylcholine (B1216132) receptors (nAChRs). wikipedia.orgnih.gov This expanding body of research highlights that catharanthine is not merely a biosynthetic intermediate but a pharmacologically active compound with significant potential for the development of new therapeutic agents. numberanalytics.comfuturemarketinsights.com
Table 2: Researched Pharmacological Activities of Catharanthine
| Pharmacological Activity | Research Finding / Mechanism of Action | Source |
|---|---|---|
| Anticancer | Exhibits cytotoxic activity against various cancer cell lines (leukemia, lymphoma, solid tumors). Believed to inhibit microtubule dynamics and induce apoptosis. | taylorandfrancis.comnumberanalytics.com |
| Antimicrobial | Shows activity against a range of bacteria and fungi, including Mycobacterium tuberculosis. | numberanalytics.comnumberanalytics.com |
| Antiparasitic | Demonstrates activity against certain parasites, including Plasmodium falciparum. | numberanalytics.com |
| Neuroprotective / Neuromodulatory | Shows neuroprotective effects in some disease models. Modulates dopamine transmission and inhibits α6-nicotinic receptors. | numberanalytics.comnih.gov |
| Cardiovascular | Can dilate small mesenteric arteries and decrease heart rate by inhibiting voltage-operated calcium channels. | wikipedia.org |
| Enzyme Inhibition | Inhibits the enzyme acetylcholinesterase (AChE) and cAMP phosphodiesterase. | taylorandfrancis.comwikipedia.orgnih.gov |
Compound Reference Table
Properties
CAS No. |
4168-17-6 |
|---|---|
Molecular Formula |
C25H30N2O8 |
Molecular Weight |
486.51 |
Synonyms |
(2a,5b,6a,18b)-3,4-Didehydro-ibogamine-18-carboxylic acid methyl ester tartrate; (+)-3,4-Didehydrocoronaridine tartrate; (+)-Catharanthine tartrate |
Origin of Product |
United States |
Biosynthesis and Metabolic Pathways of Catharanthine
In Planta Biosynthesis in Catharanthus roseus
The formation of catharanthine (B190766) in C. roseus is a multi-stage process involving numerous enzymatic reactions and the convergence of distinct metabolic pathways. nih.govuniversiteitleiden.nl The biosynthesis is compartmentalized, occurring across different cell types and subcellular locations within the plant. nih.govmpg.de
Upstream Precursor Pathways and Metabolite Flux
The biosynthesis of catharanthine, and all terpenoid indole (B1671886) alkaloids (TIAs) in C. roseus, begins with the convergence of two major upstream pathways: the shikimate pathway and the methylerythritol phosphate (B84403) (MEP) pathway. nih.govphcogrev.com
The shikimate pathway is responsible for producing the indole moiety of catharanthine in the form of tryptamine (B22526) . nih.govphcogrev.com This pathway originates from primary metabolism and leads to the synthesis of the aromatic amino acid tryptophan, which is then decarboxylated to yield tryptamine. universiteitleiden.nlresearchgate.net
The MEP pathway , also known as the non-mevalonate pathway, generates the terpenoid component, secologanin (B1681713) . nih.govd-nb.info This pathway starts with the synthesis of isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl diphosphate (B83284) (DMAPP), which are precursors for all isoprenoids. d-nb.info
Enzymatic Steps from Tryptamine and Secologanin to Strictosidine (B192452)
The first committed step in the biosynthesis of all MIAs is the condensation of tryptamine and secologanin to form strictosidine . wikipedia.orgresearchgate.netresearchgate.net This crucial reaction is catalyzed by the enzyme strictosidine synthase. researchgate.net
Strictosidine synthase (STR) is a key enzyme that facilitates the Pictet-Spengler reaction between tryptamine and secologanin. wikipedia.orgresearchgate.net It stereoselectively produces 3-α(S)-strictosidine, the universal precursor for the vast array of indole alkaloids. wikipedia.org STR is encoded by a single-copy gene and its activity is subject to regulation by plant hormones. wikipedia.org For instance, the expression of the STR gene is downregulated by auxin, a hormone involved in cell division, and upregulated by jasmonate, a plant stress hormone. wikipedia.org While high STR activity is necessary for significant alkaloid production, it is not sufficient on its own to increase yields, indicating a complex regulatory network. wikipedia.orgnih.gov
Following its synthesis, strictosidine is acted upon by strictosidine β-D-glucosidase (SGD) . d-nb.infonih.gov This enzyme catalyzes the removal of the glucose moiety from strictosidine, a process known as deglycosylation. nih.govresearchgate.net This hydrolysis reaction generates a highly reactive and unstable aglycone, which is a pivotal intermediate for the subsequent diversification of the MIA pathway. d-nb.inforesearchgate.net SGD is encoded by a single-copy gene and its expression is induced by methyl jasmonate, in coordination with other genes in the TIA biosynthesis pathway. nih.gov Subcellular localization studies suggest that SGD is likely associated with the endoplasmic reticulum. nih.gov
Pathway Elucidation from Strictosidine Aglycone to Catharanthine
The conversion of the unstable strictosidine aglycone to catharanthine involves a series of complex enzymatic steps that have been a subject of intensive research. researchgate.netnih.gov The pathway branches at this point, leading to the formation of various classes of MIAs. hep.com.cn
From the strictosidine aglycone, a key intermediate called 4,21-dehydrogeissoschizine is formed. hep.com.cn This intermediate is then acted upon by geissoschizine synthase (GS) , a cinnamyl alcohol dehydrogenase-like enzyme, to produce 19E-geissoschizine . researchgate.netnih.govpnas.org This step is considered a gateway to the biosynthesis of iboga-type alkaloids like catharanthine. pnas.org
Subsequently, geissoschizine oxidase (GO) , a cytochrome P450 monooxygenase, catalyzes the oxidation of 19E-geissoschizine. researchgate.netuniprot.org This reaction leads to the formation of a short-lived, unstable intermediate. uniprot.org This intermediate is a critical branch point that can be further processed by a series of enzymes, including reductases and hydrolases, to ultimately yield the Iboga-type skeleton of catharanthine. researchgate.netpnas.orgfrontiersin.org The coordinated action of GS and GO is essential for channeling the metabolic flow towards the formation of catharanthine and other related alkaloids. frontiersin.orgresearchgate.net
Involvement of Redox Enzymes (Redox1, Redox2)
The conversion of 19E-geissoschizine to stemmadenine (B1243487), a precursor to catharanthine, requires the concerted action of Geissoschizine Oxidase (GO) and two redox enzymes, designated as Redox1 and Redox2. nih.govfrontiersin.org In vitro experiments have shown that the combination of GO, Redox1, and Redox2 is essential for the formation of stemmadenine from 19E-geissoschizine. nih.gov Silencing of the genes for these redox enzymes in C. roseus leads to altered MIA profiles, highlighting their critical role in the pathway. nih.gov Redox1 and Redox2 are believed to be involved in the reduction of an unstable intermediate generated by GO. frontiersin.org Specifically, Redox1, a reductase/dehydrogenase, is thought to initiate the synthesis of downstream stemmadenine-type MIAs. researchgate.net The concerted reaction of these enzymes ensures the efficient channeling of intermediates towards the biosynthesis of Iboga and Aspidosperma alkaloid skeletons. nih.govresearchgate.net
Stemmadenine Acetyltransferase (SAT) in Intermediate Formation
Stemmadenine itself is not the direct substrate for the subsequent cyclization reactions. It must first be activated through acetylation, a reaction catalyzed by Stemmadenine O-acetyltransferase (SAT). nih.govpnas.org SAT utilizes acetyl-CoA to convert stemmadenine into O-acetylstemmadenine (OAS). researchgate.netpnas.org This acetylation step is crucial, as OAS is the reactive substrate required for the subsequent enzymatic steps leading to both catharanthine and tabersonine. nih.govpnas.org Recombinant SAT has been shown to efficiently catalyze this reaction in vitro. researchgate.netresearchgate.net While the suppression of SAT in C. roseus does not completely eliminate catharanthine production, it does lead to the abnormal accumulation of stemmadenine, confirming its role in the pathway. pnas.orguniprot.org
| Enzyme | Abbreviation | Function | Substrate | Product |
| Stemmadenine O-acetyltransferase | SAT | Acetylation | Stemmadenine, Acetyl-CoA | O-acetylstemmadenine, CoA |
Precondylocarpine Acetate (B1210297) Synthase (PAS) and Dihydroprecondylocarpine Synthase (DPAS) Activities
Following the formation of O-acetylstemmadenine, two key enzymes, Precondylocarpine Acetate Synthase (PAS) and Dihydroprecondylocarpine Acetate Synthase (DPAS), are responsible for its conversion into the highly reactive and unstable intermediate, dehydrosecodine. researchgate.netpnas.org PAS, a FAD-dependent oxidase, catalyzes the oxidation of O-acetylstemmadenine to form precondylocarpine acetate. researchgate.netmdpi.com Subsequently, DPAS, an alcohol dehydrogenase, reduces precondylocarpine acetate to generate dehydrosecodine. researchgate.netpnas.org The sequential action of this oxidase and reductase pair is essential for producing the substrate for the final cyclization step. pnas.org The discovery of PAS and DPAS was a critical step in fully elucidating the pathway to vinblastine (B1199706) precursors. mdpi.com
| Enzyme | Abbreviation | Type | Function |
| Precondylocarpine Acetate Synthase | PAS | FAD-dependent oxidase | Oxidation of O-acetylstemmadenine |
| Dihydroprecondylocarpine Synthase | DPAS | Alcohol Dehydrogenase | Reduction of precondylocarpine acetate |
Identification and Characterization of Catharanthine Synthase (CS)
The final step in the biosynthesis of catharanthine is the cyclization of dehydrosecodine, a reaction catalyzed by Catharanthine Synthase (CS), also known as Hydrolase 1 (HL1). frontiersin.orguniprot.org CS is an α/β hydrolase-type enzyme that performs a formal [4+2] cycloaddition (Diels-Alder) reaction to form the Iboga-type alkaloid scaffold of (+)-catharanthine. pnas.orgnih.gov Structural studies of CS have revealed a catalytic triad (B1167595) and an oxyanion hole within its active site, which are crucial for catalysis. nih.govresearchgate.net The enzyme controls the conformation of the substrate to yield the specific stereochemistry of catharanthine. nih.gov CS works in concert with DPAS, and has been shown to interact with it, suggesting potential metabolic channeling. uniprot.orgdb-thueringen.de The characterization of CS was a landmark achievement, solving a long-standing mystery in the biosynthesis of these complex alkaloids. pnas.org
Transcriptional Regulation of Catharanthine Biosynthesis
The production of catharanthine is tightly controlled at the genetic level through the action of various transcription factors that regulate the expression of the biosynthetic genes. This regulation allows the plant to coordinate the production of MIAs in response to developmental cues and environmental stresses.
Role of Transcription Factors (e.g., ORCA3, GATA1)
The APETALA2/Ethylene Response Factor (AP2/ERF) family of transcription factors, particularly ORCA3 (Octadecanoid-derivative Responsive Catharanthus AP2-domain), plays a pivotal role in regulating MIA biosynthesis. plos.org Overexpression of ORCA3 in C. roseus has been shown to significantly increase the transcript levels of several key biosynthetic genes, including those involved in the early stages of the pathway (e.g., AS, TDC, STR) as well as later steps, leading to an increased accumulation of catharanthine. plos.orgnih.gov The expression of Redox1 and SAT can also be induced by certain transcription factors. frontiersin.org
Another transcription factor, CrGATA1, a member of the GATA family, is involved in the light-induced regulation of vindoline (B23647) biosynthesis. nih.gov While its primary described role is in the vindoline branch, the pathways for catharanthine and vindoline share common precursors derived from strictosidine. Therefore, transcription factors affecting the upstream and midstream parts of the MIA pathway can indirectly influence the flux towards catharanthine production. The intricate network of these transcription factors allows for the fine-tuning of alkaloid biosynthesis in C. roseus.
Light-Induced Gene Expression Regulation in Alkaloid Pathways
Specifically, studies have shown that the expression of several genes in the vindoline biosynthesis pathway is significantly induced by light. nih.gov A regulatory module involving Phytochrome Interacting Factor (PIF) and GATA transcription factors has been identified as controlling the light-induced biosynthesis of vindoline. nih.gov CrGATA1, a GATA transcription factor, activates the promoters of several light-responsive vindoline pathway genes. nih.gov Conversely, CrPIF1 acts as a repressor of CrGATA1 and vindoline biosynthesis in the dark. nih.gov This light-mediated regulation suggests a sophisticated mechanism for controlling the production of these important alkaloids. While this research primarily details the vindoline pathway, the coordinated synthesis of both catharanthine and vindoline suggests that light plays a broader role in regulating the entire TIA metabolic network. nih.govd-nb.info
Spatial-Temporal Accumulation and Secretion of Catharanthine in C. roseus
The accumulation and secretion of catharanthine in C. roseus are characterized by a remarkable spatial separation from its coupling partner, vindoline. nih.govpnas.orgpnas.org This segregation is a key biological feature that has significant implications for the plant's metabolism and defense.
Research has conclusively shown that catharanthine accumulates almost exclusively in the wax exudates on the surface of the leaves of C. roseus. nih.govpnas.orgnih.govnovapublishers.com In contrast, vindoline is found within the leaf cells, specifically in specialized idioblast and laticifer cells. nih.govpnas.org This means that while both alkaloids are produced in young, developing leaves, they are stored in separate compartments. nih.govnih.gov The secretion of catharanthine to the leaf surface is an active process, mediated by an ATP-binding cassette (ABC) transporter known as CrTPT2. mdpi.compnas.org This transporter is predominantly expressed in the epidermis of young leaves and is responsible for moving catharanthine from its site of synthesis in the epidermis to the leaf surface. mdpi.compnas.org
| Location | Compound | Reference |
| Leaf Wax Exudates | Catharanthine | nih.govpnas.orgnih.govnovapublishers.com |
| Internal Leaf Cells (Idioblasts/Laticifers) | Vindoline | nih.govpnas.org |
The spatial separation of catharanthine and vindoline has profound biological consequences. nih.govpnas.orgmdpi.com The primary implication is the prevention of the spontaneous dimerization of these two alkaloids to form vinblastine and vincristine (B1662923). nih.govunibo.it This separation explains the naturally low levels of these dimeric anticancer drugs found in the plant. nih.govpnas.orgnih.gov The plant appears to have evolved this mechanism to control the production of these highly cytotoxic compounds, which could be harmful to the plant's own cells if allowed to form freely. unibo.itplos.org
Furthermore, the presence of catharanthine on the leaf surface suggests it plays a role in the plant's defense against herbivores and pathogens. nih.govnih.gov Studies have shown that catharanthine at concentrations found on the leaf surface can inhibit the growth of fungal zoospores and exhibits insect toxicity. nih.govnih.govmdpi.com This "timebomb" strategy, where the precursors are kept separate until tissue damage occurs, allows for the rapid production of defensive compounds at the site of attack. unibo.it
Enzymatic and Chemical Dimerization with Vindoline to Form Vinblastine and Vincristine
The formation of the potent anticancer agents vinblastine and vincristine occurs through the coupling of catharanthine and vindoline. hep.com.cnwikipedia.org This dimerization can be achieved both enzymatically, as it occurs in the plant, and through chemical synthesis. mdpi.com
In C. roseus, the enzymatic dimerization of catharanthine and vindoline is catalyzed by a specific class III peroxidase, designated as CrPrx1. hep.com.cnnih.govufp.ptresearchgate.net This enzyme is located in the vacuoles of the plant's cells. hep.com.cnufp.pt The reaction is dependent on the presence of hydrogen peroxide to activate catharanthine. wikipedia.org The activated catharanthine then reacts with vindoline to form an intermediate called α-3′,4′-anhydrovinblastine (AVLB). hep.com.cnwikipedia.orgnih.gov This intermediate is then further converted to vinblastine and vincristine through subsequent enzymatic steps that are not yet fully characterized. hep.com.cnwikipedia.org The expression of the CrPRX1 gene and the activity of the enzyme have been shown to correlate with the accumulation of dimeric alkaloids during leaf development. ufp.pt
| Enzyme | Function | Location | Reference |
| Peroxidase 1 (PRX1) | Catalyzes the dimerization of catharanthine and vindoline to form α-3′,4′-anhydrovinblastine. | Vacuoles | hep.com.cnnih.govufp.pt |
Due to the low natural abundance of vinblastine and vincristine, significant research has focused on developing chemical methods to couple catharanthine and vindoline. mdpi.comresearchgate.net These semi-synthetic approaches typically involve the oxidation of catharanthine to generate a reactive intermediate that can then couple with vindoline. mdpi.comnih.govnih.gov
One common method utilizes iron(III) chloride (FeCl3) to promote the coupling reaction, which is thought to proceed through the formation of a catharanthine amine radical cation. nih.govnih.gov This is followed by a reduction step, often using sodium borohydride (B1222165) (NaBH4), to yield anhydrovinblastine (B1203243). nih.govnih.gov Further modifications to this process can lead directly to the formation of vinblastine. nih.govnih.gov Other chemical and photochemical methods have also been explored to improve the efficiency of this coupling reaction. mdpi.comgoogle.com These semi-synthetic strategies are crucial for the commercial production of these vital anticancer drugs. researchgate.net
Biotechnological Production and Metabolic Engineering of Catharanthine
Elicitation Strategies for Enhanced Catharanthine (B190766) Accumulation
Elicitation, the process of inducing or enhancing the biosynthesis of secondary metabolites in plant cell cultures, is a key strategy for increasing catharanthine production. This can be achieved through the application of various biotic and abiotic elicitors, which trigger defense responses in the plant cells, often leading to an upregulation of alkaloid biosynthetic pathways.
Biotic Elicitors (e.g., Fungal Preparations, Protein Elicitors)
Biotic elicitors are molecules of biological origin that can stimulate the production of secondary metabolites in plant cell cultures. Fungal preparations are among the most effective biotic elicitors for enhancing catharanthine accumulation. For instance, the addition of mycelial homogenates from various fungi to Catharanthus roseus cell suspension cultures has been shown to significantly increase the yield of terpenoid indole (B1671886) alkaloids (TIAs), including catharanthine. Different fungal species can stimulate the accumulation of specific alkaloids, with some showing a 2- to 5-fold increase compared to control cultures nih.gov. For example, filtrates from Micromucoris abellina cultures have been reported to dramatically increase catharanthine production to 600 µg/L, a significant rise from the 5.8 g/L in control cultures mdpi.com. Similarly, the combination of tetramethylammonium bromide and an Aspergillus niger mycelial homogenate resulted in an improved catharanthine accumulation of 17 mg/l nih.govresearchgate.net. Endophytic fungi isolated from C. roseus have also been utilized to enrich indole alkaloid production in culture mdpi.comnih.gov.
Protein elicitors, such as PB90 from Phytophthora boehmeriae, have also been shown to induce catharanthine biosynthesis. Treatment of C. roseus cell suspension cultures with PB90 led to a rapid increase in catharanthine production, which was associated with the upregulation of key biosynthetic genes like Str and Tdc nih.gov.
Effects of Biotic Elicitors on Catharanthine Production
| Elicitor | Source Organism | Catharanthine Yield | Reference |
|---|---|---|---|
| Fungal Mycelium Homogenates | Various Fungi | 2- to 5-fold increase | nih.gov |
| Culture Filtrate | Micromucoris abellina | 600 µg/L | mdpi.com |
| Mycelial Homogenate (combined with tetramethylammonium bromide) | Aspergillus niger | 17 mg/l | nih.govresearchgate.net |
| Protein Elicitor PB90 | Phytophthora boehmeriae | Significant increase | nih.gov |
Abiotic Elicitors (e.g., Chitooligosaccharides, Malate (B86768), Sodium Alginate)
Abiotic elicitors are non-biological factors that can also trigger enhanced secondary metabolite production. Chitooligosaccharides, derived from chitosan, have proven to be effective in this regard. Foliar application of chitooligosaccharides on C. roseus leaves, particularly 0.1 µg/mL of 3 kDa chitooligosaccharides, led to a remarkable 141.54% increase in catharanthine content nih.govnih.govmdpi.com. This increase was associated with the upregulation of key genes in the TIA synthesis pathway, including SLS, STR, SGD, T16H, D4H, DAT, and PRX1, as well as the transcriptional regulator ORCA3 nih.govnih.gov.
The combination of different abiotic elicitors can have a synergistic effect. For example, the combined use of malate and sodium alginate in C. roseus cell cultures resulted in the highest reported catharanthine yield of 26 mg/l nih.govresearchgate.net. This combined treatment also led to significant changes in the activities of defense-related enzymes, suggesting the activation of the jasmonate pathway nih.gov.
Effects of Abiotic Elicitors on Catharanthine Production
| Elicitor | Concentration/Combination | Catharanthine Yield/Increase | Reference |
|---|---|---|---|
| Chitooligosaccharides (3 kDa) | 0.1 µg/mL | 141.54% increase | nih.govnih.govmdpi.com |
| Malate and Sodium Alginate | Combined treatment | 26 mg/l | nih.govresearchgate.net |
Influence of Environmental Factors (e.g., LED Light Spectra, Plasma Activated Water)
Environmental factors play a crucial role in regulating the biosynthesis of secondary metabolites. Light, in particular, is a significant factor. Studies have shown that specific spectra of LED light can enhance the production of vindoline (B23647) and catharanthine in C. roseus mdpi.comunibo.itresearchgate.net. Red light has been reported to promote higher levels of both alkaloids mdpi.complos.org. The combination of red light with a biostimulant based on arbuscular mycorrhizal fungi resulted in the highest mean concentrations and total yields of both vindoline and catharanthine mdpi.com.
Plasma Activated Water (PAW) is another emerging environmental factor that can be used to elicit secondary metabolite production. PAW contains reactive oxygen and nitrogen species (RONS) which can trigger defense responses in plants unibo.itresearchgate.net. The combination of red light and PAW has been shown to significantly increase both vindoline and catharanthine concentrations in C. roseus plants grown in an indoor farming system plos.orgunibo.itnih.gov. The highest concentrations were observed when red light was combined with PAW at a later sampling time, indicating that the effect of PAW becomes more pronounced over time plos.orgunibo.itnih.gov.
Influence of Environmental Factors on Catharanthine Production
| Environmental Factor | Condition | Effect on Catharanthine | Reference |
|---|---|---|---|
| LED Light Spectra | Red light | Higher mean concentration and total yield | mdpi.complos.org |
| Plasma Activated Water (PAW) | Combined with red light | Significantly increased concentration | plos.orgunibo.itnih.gov |
Signaling Pathways Involved in Elicitor-Induced Production (e.g., Jasmonate Pathway, Abscisic Acid, Nitric Oxide)
The elicitor-induced accumulation of catharanthine is mediated by complex signaling pathways within the plant cells. The jasmonate pathway is a central regulatory route in plant defense and secondary metabolism. Jasmonates, such as jasmonic acid (JA) and methyl jasmonate (MeJA), are signaling molecules that can induce the expression of genes encoding enzymes involved in TIA biosynthesis mdpi.comumn.edunih.gov. Treatment with MeJA has been shown to cause a large increase in the transcript levels of pathway genes and a corresponding increase in catharanthine concentration nih.gov. The jasmonate signaling cascade involves the degradation of JAZ repressor proteins, which in turn allows transcription factors like ORCA3 to activate the expression of biosynthetic genes researchgate.net.
Abscisic acid (ABA) and nitric oxide (NO) are also key signaling molecules in the elicitor-induced production of catharanthine. The protein elicitor PB90 was found to induce rapid increases in both ABA and NO, which subsequently led to enhanced catharanthine production nih.gov. Further studies revealed that ABA acts upstream of NO in this signaling cascade nih.gov. Treatment with an ABA inhibitor or an NO scavenger suppressed the PB90-induced catharanthine production, confirming the essential role of both molecules nih.gov. While ABA can induce NO accumulation, exogenous NO application does not stimulate ABA generation, indicating a one-way relationship in this specific signaling pathway nih.govscispace.com.
Heterologous Biosynthesis in Microbial Systems
The complexity and low yield of catharanthine extraction from its natural source, Catharanthus roseus, have driven research into alternative production methods. One of the most promising approaches is the heterologous biosynthesis of catharanthine in microbial systems, which offers the potential for scalable and controlled production.
Engineered Saccharomyces cerevisiae for De Novo Production
Saccharomyces cerevisiae, or baker's yeast, has been successfully engineered to produce catharanthine de novo. This involves the introduction of the entire multi-step biosynthetic pathway from C. roseus into the yeast cells. This is a significant metabolic engineering feat, as the catharanthine pathway is long and complex, involving numerous enzymes and unstable intermediates nih.govacs.org.
Researchers have successfully reconstituted the biosynthetic pathway for both vindoline and catharanthine in S. cerevisiae researchgate.netresearchgate.netnih.govsemanticscholar.org. By engineering a platform strain with an ample supply of precursors and cofactors, and by debottlenecking and optimizing the pathway, significant titers of catharanthine have been achieved. In shake flask fermentations, engineered yeast strains have been able to produce catharanthine at a titer of 527.1 µg·liter⁻¹ without the accumulation of detectable pathway intermediates researchgate.netresearchgate.netnih.gov. This demonstrates the feasibility of using engineered yeast as a microbial cell factory for the production of valuable plant-derived pharmaceuticals like catharanthine. The entire biosynthetic pathway was divided into functional modules to facilitate its reconstruction in yeast researchgate.net. This modular approach, combined with the identification and overexpression of rate-limiting enzymes, has been crucial for enhancing the final product yield scispace.com.
De Novo Production of Catharanthine in Engineered Saccharomyces cerevisiae
| Engineering Strategy | Catharanthine Titer | Reference |
|---|---|---|
| Reconstitution of the complete biosynthetic pathway in a platform strain | 527.1 µg·liter⁻¹ | researchgate.netresearchgate.netnih.gov |
Engineered Pichia pastoris for Enhanced Catharanthine Yield
The methylotrophic yeast Pichia pastoris (also known as Komagataella phaffii) has emerged as a promising alternative chassis for producing plant-derived natural products due to its capacity for high-density fermentation and efficient protein secretion. nih.govnih.gov Recently, P. pastoris was engineered for the de novo biosynthesis of catharanthine from simple carbon sources. nih.gov
This effort involved dividing the complex pathway into three functional modules for systematic construction and optimization: the CAN module (strictosidine to catharanthine), the STR module (nepetalactol to strictosidine), and the NPT module (carbon sources to nepetalactol). nih.gov Through a combination of host metabolic engineering and bioprocess optimization, the engineered P. pastoris strain achieved a catharanthine titer of approximately 2.57 mg/L in a fed-batch bioreactor. nih.govmdpi.com This yield is significantly higher than that reported in S. cerevisiae (∼0.09 mg/L), highlighting the potential of P. pastoris as a superior host for the large-scale production of valuable plant-based pharmaceuticals. nih.gov
Reconstitution in Other Heterologous Plant Hosts (e.g., Nicotiana benthamiana)
Beyond microbial systems, heterologous plant hosts like Nicotiana benthamiana offer a valuable platform for reconstituting complex biosynthetic pathways. acs.orgnih.gov N. benthamiana can be rapidly transformed using Agrobacterium-mediated transient gene expression, allowing for faster pathway engineering and optimization compared to stable transformation. mdpi.comacs.org
Researchers successfully reconstituted the biosynthetic pathways for catharanthine and other late-stage vinblastine (B1199706) precursors in N. benthamiana. acs.orgnih.govacs.org Starting from the central intermediate strictosidine (B192452), the nine enzymatic steps required to produce catharanthine were successfully expressed. acs.orgnih.gov This resulted in the production of catharanthine at a titer of approximately 60 ng per gram of frozen tissue. acs.orgnih.gov For the intermediate precondylocarpine acetate (B1210297), yields reached as high as ~2.7 mg per gram of frozen tissue after optimizing the expression of key biosynthetic genes. mdpi.comacs.orgnih.govnih.govresearchgate.net These studies demonstrate that plant-based heterologous systems are highly promising for manufacturing complex, high-value natural products. mdpi.com
| Host Organism | Product | Titer Achieved | Reference |
| Saccharomyces cerevisiae | Catharanthine | 527.1 µg/L | nih.gov |
| Pichia pastoris | Catharanthine | 2.57 mg/L | nih.gov |
| Nicotiana benthamiana | Catharanthine | ~60 ng/g frozen tissue | nih.gov |
| Nicotiana benthamiana | Precondylocarpine Acetate | ~2.7 mg/g frozen tissue | mdpi.com |
Advanced Metabolic and Genetic Engineering Approaches
Gene Amplification Strategies for Flux-Limiting Enzymes
A common and effective strategy in metabolic engineering to enhance the production of a target compound is to increase the copy number of genes that encode flux-limiting enzymes. nih.govnih.gov This approach, known as gene amplification, directly addresses bottlenecks in a biosynthetic pathway where the activity of a single enzyme is insufficient to handle the metabolic flux from upstream reactions. researchgate.netnih.gov
| Enzyme Targeted for Amplification | Host Organism | Impact on Catharanthine Titer | Reference |
| Geissoschizine Synthase (GS) | Saccharomyces cerevisiae | Increased production to 527.1 µg/L | nih.gov |
| Dihydroprecondylocarpine Acetate Synthase (DPAS) | Saccharomyces cerevisiae | Increased production to 488.5 µg/L | nih.gov |
Rewiring of Cellular Metabolism for Increased Production
A primary strategy to boost catharanthine production is the rewiring of cellular metabolism to direct a greater flow of precursors towards the terpenoid indole alkaloid (TIA) pathway. This is achieved by upregulating key biosynthetic genes and transcription factors that positively regulate the pathway, while simultaneously downregulating genes in competing metabolic pathways.
Overexpression of transcription factors has proven to be an effective method for coordinately upregulating multiple genes in the TIA pathway. The AP2/ERF-domain transcription factors, particularly ORCA2 and ORCA3, are well-characterized positive regulators. Overexpression of ORCA3 in C. roseus hairy roots has been shown to increase the expression of several pathway genes, including those encoding tryptophan decarboxylase (TDC), strictosidine synthase (STR), and geraniol 10-hydroxylase (G10H), leading to an accumulation of TIAs.
In addition to transcription factors, the overexpression of specific rate-limiting enzymes in the pathway can alleviate metabolic bottlenecks. For instance, the co-overexpression of G10H and ORCA3 has demonstrated a synergistic effect on alkaloid accumulation in C. roseus hairy roots. This approach enhances the supply of the terpenoid precursor, secologanin (B1681713), which then combines with tryptamine (B22526) to form strictosidine, the central intermediate for all TIAs.
Conversely, redirecting metabolic flux away from competing pathways is another critical aspect of rewiring cellular metabolism. For example, silencing the expression of CrWRKY1, a transcription factor that appears to preferentially activate the serpentine pathway at the expense of the catharanthine and tabersonine pathways, has been proposed as a strategy to channel intermediates towards catharanthine biosynthesis researchgate.net. In heterologous systems like Saccharomyces cerevisiae, competing pathways that lead to the formation of nonproductive intermediates have been removed or dynamically regulated to enhance the production of catharanthine precursors mdpi.com.
Table 1: Research Findings on Rewiring Cellular Metabolism for Catharanthine Production
| Gene/Transcription Factor | Strategy | Host Organism | Observed Effect on TIA Pathway |
|---|---|---|---|
| ORCA3 | Overexpression | Catharanthus roseus hairy roots | Increased expression of TDC, STR, and other TIA pathway genes, leading to TIA accumulation. |
| G10H and ORCA3 | Co-overexpression | Catharanthus roseus hairy roots | Enhanced accumulation of catharanthine, vindoline, and ajmalicine (B1678821). |
| CrWRKY1 | Silencing (proposed) | Catharanthus roseus | May guide the pathway toward catharanthine and vindoline by reducing flux to the serpentine pathway. researchgate.net |
| HYS expression cassette | Removal via CRISPR/Cas9 | Saccharomyces cerevisiae | Redirected metabolic flux from ajmalicine to create a strictosidine aglycone platform strain for catharanthine biosynthesis. mdpi.com |
Selection of Stable Integration Sites in Host Genomes
The successful metabolic engineering of catharanthine production relies on the stable integration and expression of transgenes in the host genome. The random integration of transgenes, often mediated by Agrobacterium tumefaciens, can lead to variable expression levels due to position effects and gene silencing. Therefore, strategies to ensure stable and predictable gene expression are crucial for generating robust production strains.
One approach to achieve stable expression of multiple genes is through multigene stacking, where several genes are introduced into the host genome simultaneously. This can be accomplished by using a single vector containing all the transgenes or by co-transforming the host with multiple vectors nih.gov. The choice of promoters and terminators is critical in these constructs to avoid gene silencing, and the use of different regulatory elements for each transgene is often recommended mdpi.com.
For complex pathways requiring the expression of numerous genes, the selection of transgenic lines with optimal expression of all components is a significant challenge. Strategies such as sequential transformation or crossing of independently selected transgenic lines, each expressing a subset of the required genes, can be employed to obtain a final line with high-level production nih.gov. While more time-consuming, these methods allow for the selection of optimal integration events for each transgene, potentially leading to higher and more stable production of the target compound.
The chloroplast genome has been proposed as an alternative integration site for metabolic engineering in plants nih.gov. Plastid transformation offers several advantages, including high levels of transgene expression, the ability to express multiple genes as a single polycistronic unit (operon), and a lack of gene silencing and position effects nih.gov. This makes it an attractive platform for engineering complex metabolic pathways like that of catharanthine.
Application of CRISPR-Cas9 Technology for Pathway Optimization
The advent of CRISPR-Cas9 technology has provided a powerful tool for the precise and efficient genetic modification of organisms, offering new opportunities for optimizing the catharanthine biosynthetic pathway. This technology can be used for targeted gene knockouts, gene insertions, and transcriptional regulation, allowing for a more refined approach to metabolic engineering.
A key application of CRISPR-Cas9 in enhancing catharanthine production is the knockout of genes in competing metabolic pathways. By creating precise loss-of-function mutations in genes that divert precursors away from the TIA pathway, the metabolic flux can be more effectively channeled towards catharanthine biosynthesis. For example, CRISPR-Cas9 has been used in Saccharomyces cerevisiae to remove the HYS expression cassette, which is involved in a competing pathway, thereby creating a platform strain for the production of strictosidine aglycone, a precursor to catharanthine mdpi.com.
CRISPR-Cas9 can also be used to target and modify the expression of transcription factors that regulate the TIA pathway. This can involve knocking out negative regulators or editing the promoter regions of positive regulators to enhance their expression. The introduction of an intronized Cas9 gene has been shown to improve the efficiency of generating mutations in Catharanthus roseus, opening the door for more effective targeted mutagenesis of regulatory genes like the Jasmonate-Associated MYC2 (JAM) transcription factors nih.gov.
Furthermore, CRISPR interference (CRISPRi) and CRISPR activation (CRISPRa) systems, which utilize a deactivated Cas9 (dCas9) fused to a transcriptional repressor or activator domain, respectively, can be used to modulate the expression of pathway genes without altering the DNA sequence. This allows for the fine-tuning of gene expression levels to balance the metabolic pathway and optimize the production of catharanthine.
Table 2: Applications of CRISPR-Cas9 in Alkaloid Pathway Optimization
| Target Gene/Pathway | CRISPR-Cas9 Strategy | Host Organism | Objective |
|---|---|---|---|
| HYS expression cassette | Gene knockout | Saccharomyces cerevisiae | To eliminate a competing pathway and create a platform strain for catharanthine precursor synthesis. mdpi.com |
| Jasmonate-Associated MYC2 (JAM) transcription factors | Gene knockout | Catharanthus roseus | To investigate the role of negative regulators in the TIA pathway. nih.gov |
| GPD2, FPS1, ADH2 | Gene knockout | Saccharomyces cerevisiae | To optimize the ethanol metabolic pathway, demonstrating the utility of multiplex genome engineering. mdpi.com |
| Prolyl-4-hydroxylase subfamily | Gene knockout | Nicotiana benthamiana | To modify host plant properties for improved recombinant protein production, a strategy applicable to metabolic engineering. |
Advanced Synthetic and Semi Synthetic Methodologies for Catharanthine and Its Derivatives
Total Synthesis of Catharanthine (B190766): Methodological Advancements
The total synthesis of catharanthine, a complex iboga alkaloid, has been a long-standing challenge that has inspired the development of novel synthetic strategies. oup.com Early syntheses were often lengthy and low-yielding, but recent methodological advancements have led to more efficient and elegant routes.
A significant breakthrough is a five-step total synthesis that proceeds through dehydrosecodine, catharanthine's elusive biosynthetic precursor. nih.gov This approach utilizes a chemoselective iridium(I)-catalyzed reductive activation of a β,γ-unsaturated δ-lactam. nih.gov The resulting dienamine intermediate readily undergoes a [4+2] cycloaddition (Diels-Alder reaction) to form the characteristic bridged bicyclic amine (isoquinuclidine) core of catharanthine. nih.gov This strategy represents the shortest total synthesis of the vinca (B1221190) alkaloid to date. nih.gov
Other modern strategies have also been developed. One approach employs a radical-mediated indole (B1671886) formation to construct the core structure. grafiati.com Another method utilizes organopalladium chemistry to achieve the synthesis of (±)-catharanthine. acs.org Chinese chemists have also contributed significantly to the field, developing unique methods for the asymmetric synthesis of several iboga alkaloids, including catharanthine, featuring steps like gold-catalyzed oxidation and Stevens rearrangement. oup.comresearchgate.net These diverse approaches not only provide access to catharanthine and its analogues for biological study but also continually push the boundaries of synthetic chemistry. oup.comoup.com
Semi-synthesis of Dimeric Vinca Alkaloids from Catharanthine
Catharanthine is a crucial starting material for the semi-synthesis of clinically important dimeric Vinca alkaloids, such as vinblastine (B1199706) and vincristine (B1662923). nih.govtaylorandfrancis.com These dimers are found in only trace amounts in the Catharanthus roseus plant, making their direct isolation impractical for meeting clinical demand. researchgate.net Consequently, semi-synthetic procedures that couple the more abundant monomeric precursors, catharanthine and vindoline (B23647), are essential. mdpi.com These methods typically involve the controlled fragmentation of catharanthine and its subsequent coupling with vindoline. acs.orgrsc.org
Chemical Coupling Reactions with Vindoline
The most prevalent semi-synthetic route to vinblastine involves the direct coupling of catharanthine and vindoline. A highly effective and widely adopted method uses ferric chloride (FeCl₃) to promote the reaction. nih.govthieme-connect.com In a typical procedure, treating a mixture of catharanthine and vindoline with FeCl₃ in an acidic aqueous solution leads to the formation of an intermediate iminium ion. nih.govacs.org Subsequent reduction of this intermediate with a reducing agent like sodium borohydride (B1222165) (NaBH₄) yields anhydrovinblastine (B1203243) in high yield, often around 90%. nih.govnih.gov The use of trifluoroethanol (CF₃CH₂OH) as a cosolvent is often crucial for solubilizing the reactants. nih.govnih.gov
Further refinement of this process allows for a one-pot synthesis directly to vinblastine. researchgate.netacs.org After the initial iron(III)-promoted coupling, the reaction mixture is added to a solution containing Fe(III) and NaBH₄ under air. acs.orgnih.gov This second step facilitates the oxidation of the C15'-C21' double bond of the anhydrovinblastine intermediate and reduction of the iminium ion, providing vinblastine directly. acs.orgnih.gov This one-step coupling and oxidation procedure can yield vinblastine and its naturally occurring isomer, leurosidine, with combined yields of the coupled alcohols reaching 66%. nih.gov
| Coupling Method | Reagents | Key Intermediate | Product(s) & Yield | Reference |
| Two-Step | 1. FeCl₃, aq. HCl/CF₃CH₂OH2. NaBH₄ | Iminium ion | Anhydrovinblastine (~90%) | nih.gov |
| One-Pot | 1. FeCl₃2. Fe(III)-NaBH₄/air | Iminium ion, Anhydrovinblastine | Vinblastine (43%), Leurosidine (23%) | researchgate.netacs.org |
| Organic Oxidant | BAHA, aq. HCl/TFE | Delocalized radical cation | Anhydrovinblastine (85%) | nih.govacs.org |
Radical Cation Mediated Cleavage and Coupling Mechanisms
The mechanism of the coupling reaction is believed to proceed through a radical cation intermediate. rsc.org The initial hypothesis, proposed by Kutney, suggested that the reaction is triggered by the oxidation of the tertiary amine in catharanthine to a radical cation, leading to the fragmentation of the C16-C21 bond and formation of an electrophilic azabenzfulvene intermediate. rsc.orgrsc.orgresearchgate.net
However, later mechanistic studies and experiments with simplified analogues have challenged this view. rsc.orgresearchgate.net It is now suggested that the key event is the single-electron oxidation of the catharanthine indole ring, not the tertiary amine, to generate an indole radical cation. rsc.orgresearchgate.net This radical cation then undergoes fragmentation and a diastereoselective coupling with the electron-rich vindoline molecule. acs.orgnih.gov This coupling is highly specific, exclusively forming the natural C16' stereochemistry. nih.govacs.org
Further supporting a radical cation pathway, organic single-electron oxidants have been successfully employed. Tris(4-bromophenyl)aminium hexachloroantimonate (BAHA) has been shown to promote the coupling of catharanthine and vindoline to produce anhydrovinblastine in excellent yields (85%) with complete diastereospecificity. nih.govacs.org This represented the first use of an organic oxidant for this transformation, providing a valuable alternative to inorganic reagents and further clarifying the reaction's mechanistic underpinnings. nih.govacs.org
Biomimetic Synthesis Approaches
The iron(III)-promoted coupling of catharanthine and vindoline is considered a biomimetic synthesis, meaning it mimics the plausible biosynthetic pathway in the plant. nih.govnumberanalytics.com It is theorized that the low natural abundance of vinblastine may not result from a complex, multi-enzyme-orchestrated process. Instead, it could arise from a non-enzymatic, stress-induced event within the plant where catharanthine and vindoline, normally stored separately, are mixed in the presence of natural oxidants like Fe(III) ions and air. acs.orgnih.gov
The laboratory synthesis remarkably reproduces key aspects of the natural product profile; for instance, the Fe(III)-mediated coupling and subsequent oxidation yields a ratio of vinblastine to its C20' diastereomer, leurosidine, that is similar to their relative abundance in the plant. nih.gov This suggests that the developed chemical methodology may closely parallel the actual, non-enzymatic formation of these alkaloids in nature. acs.org
Strategies for Stereoselective Synthesis
Stereocontrol is a paramount challenge in the synthesis of complex molecules like catharanthine and its dimeric derivatives. In the total synthesis of catharanthine, modern methods achieve high levels of stereoselectivity. For example, the iridium-catalyzed reductive cycloaddition approach allows for the stereo- and regioselective formation of the functionalized isoquinuclidine core. nih.gov
In the semi-synthesis of dimeric alkaloids, the coupling of catharanthine and vindoline is remarkably stereoselective. The reaction, whether promoted by iron(III) or organic oxidants like BAHA, proceeds with complete control over the stereochemistry of the newly formed quaternary carbon at the C16' position. nih.govnih.govacs.org This results in the exclusive formation of the diastereomer with the natural configuration seen in vinblastine. acs.orgnih.gov This inherent diastereospecificity is believed to be controlled by the catharanthine-derived radical cation intermediate, which undergoes nucleophilic attack from vindoline in a highly controlled manner. nih.govnih.gov
Design and Synthesis of Catharanthine Analogues
The ability to synthesize catharanthine and perform the coupling reaction has enabled the creation of novel catharanthine analogues, which can then be coupled with vindoline to produce new dimeric alkaloids. acs.orgnih.gov These efforts aim to develop compounds with improved properties.
One area of focus has been the synthesis of fluorinated catharanthine analogues. researchgate.net The goal was to use these as precursors in a biomimetic coupling with vindoline to create an alternative synthesis for vinflunine, a fluorinated clinical agent. researchgate.net However, the coupling of these fluorinated derivatives led to unexpected alkaloid structures rather than the intended products. researchgate.net
Other modifications include altering the substituents on the catharanthine skeleton. The ester group at position 18 has been converted to amides, nitriles, aldehydes, and alkyl groups, with the aim of creating new dimers with potentially different biological activities. mdpi.com Additionally, deep-seated structural modifications to the core ring system of the vindoline subunit have been explored, followed by coupling with catharanthine to probe structure-activity relationships. nih.gov These studies on synthetic analogues are crucial for understanding the structural requirements for biological activity and for designing the next generation of Vinca alkaloid-based therapeutics. acs.orgacs.org
Pharmacological and Biological Activities of Catharanthine Tartrate and Catharanthine
Neuropharmacological Potential of Catharanthine (B190766) Tartrate (and Catharanthine)
Catharanthine, a prominent monoterpenoid indole (B1671886) alkaloid derived from the plant Catharanthus roseus, has garnered scientific interest for its diverse pharmacological activities. As a structural analog of the anti-addictive compound ibogaine, catharanthine is being explored for its potential in treating a range of neurological and psychiatric conditions, potentially with a more favorable side-effect profile. acs.orgbyu.edu Its neuropharmacological effects are multifaceted, stemming from its interactions with various components of the central nervous system, most notably the cholinergic system.
Interactions with Muscarinic Acetylcholine (B1216132) Receptors
Research has demonstrated that catharanthine acts as an antagonist at muscarinic acetylcholine receptors, which are crucial for mediating the physiological effects of the parasympathetic nervous system. researchgate.net Studies utilizing rat ileum preparations, which are rich in these receptors, have shown that catharanthine exhibits a non-competitive (unsurmountable) antagonism. researchgate.net This was observed at concentrations greater than 10 µM, where catharanthine caused a concentration-dependent attenuation of the contractile response to the agonist carbachol. researchgate.net Unlike a competitive antagonist which would cause a parallel shift in the dose-response curve, catharanthine produced both a rightward shift and a decrease in the maximum possible response, a hallmark of non-competitive antagonism. This action distinguishes it from other alkaloids found in C. roseus, such as serpentine, which acts as a competitive muscarinic antagonist. researchgate.netnih.gov
Modulation of NMDA Receptor Pathways
The interaction of catharanthine with N-methyl-D-aspartate (NMDA) receptors appears to be a key point of differentiation from its more well-known analog, ibogaine. Ibogaine is a recognized NMDA receptor antagonist, acting as an open-channel blocker with an IC50 value of approximately 3.1 µM. nih.govfrontiersin.org This activity is believed to contribute to some of ibogaine's therapeutic and psychoactive effects. In contrast, evidence suggests that catharanthine possesses low to no affinity for the NMDA receptor. amazonaws.combyu.edu This lack of NMDA activity is considered a potential reason for catharanthine's improved side-effect profile compared to ibogaine, which is associated with tremors and neurotoxicity. byu.edu The distinct pharmacological profiles suggest that the potential anti-addictive properties of catharanthine are likely mediated through mechanisms independent of direct NMDA receptor antagonism. byu.edu
Acetylcholinesterase Inhibition
While extracts from Catharanthus roseus have demonstrated significant acetylcholinesterase (AChE) inhibitory activity, this effect is not primarily attributed to catharanthine. researchgate.netnih.govamazonaws.com Research that has isolated and tested the pure alkaloids from the plant's roots has shown that the potent AChE inhibition is mainly due to the compound serpentine, which has an IC50 value of 0.775 µM. researchgate.netnih.govmerckmillipore.com This makes serpentine a more potent inhibitor than the reference drug physostigmine in the same assay. researchgate.net
In the same studies, catharanthine itself did not show significant AChE inhibitory activity. researchgate.netnih.gov However, a structural analysis of catharanthine did indicate potential activity on butyrylcholinesterase, a related enzyme in the cholinergic system. wikipedia.org Therefore, while the plant source of catharanthine is a potent inhibitor of acetylcholinesterase, this specific biological activity is not a direct characteristic of catharanthine but rather of its co-occurring alkaloids.
Implications for Memory Enhancement and Neuroprotection
The neuroprotective potential of catharanthine is an area of growing interest, largely inferred from studies on C. roseus extracts. Preclinical research has shown that these extracts can exert neuroprotective effects by modulating key pathways involved in neurodegeneration, such as those related to oxidative stress, inflammation, and neuronal apoptosis. eurekaselect.comeurekaselect.com
Furthermore, ethanol extracts of C. roseus have been observed to promote neurite outgrowth in cell-based screening assays. amazonaws.comjournalarrb.com This activity suggests a potential for facilitating neuronal regeneration and improving neuronal survival, which are critical factors in recovering from neuronal injury and combating neurodegenerative processes. journalarrb.comresearchgate.net Although these studies did not isolate catharanthine as the sole active agent, its presence as a major alkaloid in these extracts suggests it may contribute to the observed neurotrophic and neuroprotective effects. eurekaselect.com The potential for memory enhancement is indirectly suggested, as neuroprotection and the inhibition of cholinesterases (by other alkaloids in the plant extract) are established therapeutic strategies for conditions characterized by cognitive decline, such as Alzheimer's disease. nih.gov
Potential in Neurodegenerative and Psychiatric Disorders
Catharanthine and its parent plant extracts show promise across a spectrum of neurological and psychiatric conditions.
Alzheimer's Disease: The potential utility for Alzheimer's disease is primarily linked to the properties of C. roseus extracts, which exhibit neuroprotective effects and potent acetylcholinesterase inhibition (due to serpentine). nih.goveurekaselect.com These actions target key pathological aspects of the disease.
Depression: Direct evidence supports an antidepressant-like effect for catharanthine. In animal models, including the forced swim test and tail suspension test, catharanthine administration reduced immobility time, an indicator of antidepressant activity. okstate.edumedchemexpress.com The mechanism for this effect appears to involve the modulation of serotonergic and norepinephrinergic neurotransmitter systems. acs.orgokstate.edu In silico docking studies further support these findings, indicating a strong binding affinity for receptors relevant to depression. jrmds.in
Schizophrenia: While direct studies are lacking, a potential connection can be inferred through its relationship with ibogaine. Ibogaine interacts with sigma-2 (σ2) receptors, and σ2 receptor antagonists are currently in clinical trials for treating negative symptoms of schizophrenia. mdpi.com This suggests a possible, though speculative, avenue for future research into catharanthine's effects.
Substance Use Disorders: This is a significant area of investigation for catharanthine. As an iboga alkaloid, it is being explored as a treatment for addiction with potentially fewer side effects than ibogaine. acs.org Its mechanism is thought to involve the modulation of the mesolimbic dopamine (B1211576) system and antagonism of α3β4 and α6-containing nicotinic acetylcholine receptors, which play a role in drug reward and withdrawal. acs.orgbyu.edu
Traumatic Brain Injury: There is currently no specific research available on the effects of catharanthine on traumatic brain injury.
Cholinergic Signaling Modulation
Catharanthine exerts a significant and broad modulatory effect on the cholinergic system through its interaction with multiple receptor types. It functions as a non-competitive antagonist at both muscarinic acetylcholine receptors and muscle-type nicotinic acetylcholine receptors (nAChRs). researchgate.netnih.govnih.gov Its antagonistic activity extends to various neuronal nAChR subtypes. Studies have shown it inhibits α4 and α6-containing nAChRs, which influences dopamine release. acs.org It also competitively inhibits α9α10 nAChRs. wikipedia.org This widespread antagonism of key acetylcholine receptors underscores its role as a potent modulator of cholinergic signaling, which contributes to its diverse neuropharmacological effects, including those on the dopamine system and its potential in treating substance use disorders. acs.org
Data Tables
| Target | Activity | Concentration / IC50 | Source |
|---|---|---|---|
| Muscarinic Acetylcholine Receptors | Non-competitive Antagonism | > 10 µM | researchgate.netnih.gov |
| Nicotinic Acetylcholine Receptors (neuromuscular) | Non-competitive Antagonism | 59.6 µM | researchgate.netnih.gov |
| L-type Ca2+ Channels (Vascular Smooth Muscle) | Inhibition | 8 µM | medchemexpress.com |
| L-type Ca2+ Channels (Cardiomyocytes) | Inhibition | 220 µM | medchemexpress.com |
Anticancer Mechanisms (as a monomer and precursor)
Catharanthine, a prominent monoterpenoid indole alkaloid from the plant Catharanthus roseus, exhibits anticancer properties both as an individual compound and, more significantly, as a key precursor in the biosynthesis of potent dimeric anticancer drugs like vinblastine (B1199706) and vincristine (B1662923). nih.govnih.govnih.gov These dimeric alkaloids are formed through the enzymatic coupling of catharanthine and another monomer, vindoline (B23647). researchgate.netsciensage.infonih.gov While the monomeric forms, including catharanthine, generally show weaker cytotoxic activity compared to their dimeric derivatives, they contribute to a complex defense mechanism within the plant. nih.gov The primary anticancer action of the dimeric vinca (B1221190) alkaloids involves disrupting microtubule dynamics, which leads to mitotic arrest and ultimately cell death through apoptosis. nih.govnih.gov As a monomer, catharanthine itself has been shown to induce cytotoxic, pro-apoptotic, and autophagic effects in various cancer cell lines. nih.govresearchgate.net
Cell Cycle Disruption and Interference with Mitotic Spindle Formation
A fundamental mechanism of action for vinca alkaloids, including catharanthine and its derivatives, is the disruption of the cell cycle. nih.govresearchgate.net These compounds interfere with the proper formation and function of the mitotic spindle, a critical structure composed of microtubules that is essential for chromosome separation during cell division (mitosis). nih.govnih.gov
Vinca alkaloids bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization. nih.govnih.gov This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, causing cells to arrest in the M phase (mitosis) of the cell cycle. nih.govareeo.ac.irresearchgate.net While the dimeric alkaloids vinblastine and vincristine are powerful mitotic spindle poisons that bind with high affinity to tubulin, catharanthine as a monomer exhibits much weaker anti-mitotic activity and binds poorly to tubulin in comparison. nih.govlktlabs.com This leads to only a weak effect on bipolar mitotic spindle formation by the monomer alone. nih.gov However, its incorporation into the dimeric structure is crucial for the potent cytotoxic activity of drugs like vinblastine, which effectively induces mitotic block and the formation of abnormal mono- and multipolar mitotic spindles. nih.govareeo.ac.ir
Induction of Apoptosis Pathways
Catharanthine has been demonstrated to trigger apoptosis, or programmed cell death, in various cancer cell lines, representing a key aspect of its anticancer activity as a monomer. nih.govresearchgate.net Studies on human liver carcinoma (HepG2) cells showed that catharanthine induces apoptosis in a dose-dependent manner. nih.govresearchgate.net Similarly, related bisindole alkaloids from C. roseus have shown potent pro-apoptosis abilities in human leukemia cells. researchgate.netnih.gov The induction of apoptosis by these alkaloids can occur through an intrinsic, mitochondria-mediated pathway that is dependent on the generation of reactive oxygen species (ROS). researchgate.netnih.gov
Flow Cytometry Analysis for Apoptotic Effects
The apoptotic effects of catharanthine have been quantitatively assessed and confirmed using flow cytometry. nih.govresearchgate.netresearchgate.net This technique, often employing staining with Annexin V and Propidium Iodide (PI), allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells. nih.govnih.govbio-rad-antibodies.com In studies with HepG2 cells, flow cytometry analysis revealed a dose-dependent increase in both early and late apoptotic cell populations following treatment with catharanthine. nih.govresearchgate.net This provides direct evidence that catharanthine induces cell death primarily through apoptosis. researchgate.netresearchgate.net
| Treatment Group | Cell Line | Observation | Reference |
|---|---|---|---|
| Catharanthine | HepG2 | Dose-dependent increase in early and late apoptotic cells. | researchgate.net |
| C. roseus Aqueous Extract | Jurkat | Time-dependent increase in early and late apoptotic cells. | upm.edu.my |
| Isovincathicine (from C. roseus) | A549 | Increased percentage of cell death after 48 hours. | nih.gov |
| Cathachunine (from C. roseus) | HL60 | Confirmed induction of apoptosis. | nih.gov |
Activation of Autophagy Signaling Pathways
In addition to apoptosis, catharanthine has been found to activate autophagy, another critical cellular process that can lead to cell death. nih.govresearchgate.net Autophagy is a catabolic process involving the degradation of a cell's own components through the lysosomal machinery. While it can be a survival mechanism, excessive or sustained autophagy can result in autophagic cell death. nih.gov Research on HepG2 cells has shown that catharanthine not only triggers apoptosis but also activates autophagy signaling pathways. nih.govresearchgate.net This is evidenced by the upregulation of key autophagy-related genes, including LC3, Beclin1, and ULK1, following catharanthine treatment. nih.govresearchgate.net
Inhibition of mTOR Pathway (e.g., interaction with FRB domain)
A key regulator of autophagy is the mechanistic target of rapamycin (mTOR) signaling pathway. Inhibition of mTOR is a well-known trigger for the induction of autophagy. nih.gov Studies have revealed that catharanthine can inhibit the mTOR pathway, thereby activating autophagic processes. nih.govresearchgate.net This inhibition is achieved through the interaction of catharanthine with the FKBP12-rapamycin binding (FRB) domain of mTOR. nih.govresearchgate.net
Molecular docking and molecular dynamics simulations have been employed to investigate this interaction. The results confirmed that catharanthine effectively interacts with the FRB domain of mTOR, displaying stability and a strong binding affinity. nih.govresearchgate.net However, its binding affinity was found to be less potent than that of rapamycin, a well-known mTOR inhibitor. nih.govresearchgate.net This interaction demonstrates that, in addition to its cytotoxic and pro-apoptotic effects, catharanthine induces autophagic cell death by inhibiting the mTOR signaling pathway. nih.govresearchgate.net
| Compound | Target Domain | Binding Affinity (KJ/mol⁻¹) | Reference |
|---|---|---|---|
| Catharanthine | FRB domain of mTOR | -7.3 | nih.govresearchgate.net |
| Rapamycin | FRB domain of mTOR | -10.7 | nih.govresearchgate.net |
Upregulation of Autophagy-Related Genes (e.g., LC3, Beclin1, ULK1)
Catharanthine has been observed to activate autophagy signaling pathways, partly by increasing the expression of essential autophagy-related genes. medchemexpress.com Research conducted on HepG2 liver carcinoma cells demonstrated that treatment with catharanthine led to a notable upregulation of genes such as Microtubule-associated protein 1A/1B-light chain 3 (LC3), Beclin1, and Unc-51 like autophagy activating kinase 1 (ULK1). medchemexpress.com These genes are fundamental to the autophagy process. Beclin1 is a key component in the initiation of autophagosome formation, while ULK1 is a serine/threonine kinase that acts as a primary regulator of the autophagy initiation complex. LC3 is crucial for the elongation and maturation of the autophagosome membrane. The increased expression of these genes indicates a pro-autophagic activity of catharanthine at the molecular level.
Table 1: Effect of Catharanthine on Autophagy-Related Gene Expression
| Gene | Function in Autophagy | Effect of Catharanthine |
|---|---|---|
| LC3 | Autophagosome elongation and maturation | Upregulation medchemexpress.com |
| Beclin1 | Initiation of autophagosome formation | Upregulation medchemexpress.com |
| ULK1 | Primary regulator of autophagy initiation | Upregulation medchemexpress.com |
Role of Sirtuin-1 and Akt Expression in Autophagy Induction
The induction of autophagy by catharanthine is further mediated by its influence on the expression of Sirtuin-1 (SIRT1) and Akt. Studies have revealed that catharanthine treatment increases the levels of SIRT1, a protein known to be an inducer of autophagy. medchemexpress.com Concurrently, catharanthine has been shown to decrease the expression of Akt, a protein kinase that typically suppresses autophagy. medchemexpress.com SIRT1 can promote autophagy through various mechanisms, including the deacetylation of autophagy-related proteins. The downregulation of Akt, a key component of the PI3K/Akt/mTOR signaling pathway which is a major inhibitor of autophagy, further contributes to the autophagic response. This dual modulation of SIRT1 and Akt levels by catharanthine highlights a complex regulatory role in promoting cellular autophagic processes.
Table 2: Modulation of Autophagy Regulators by Catharanthine
| Regulatory Protein | Role in Autophagy | Effect of Catharanthine |
|---|---|---|
| Sirtuin-1 (SIRT1) | Inducer | Increased levels medchemexpress.com |
| Akt | Suppressor | Decreased expression medchemexpress.com |
Inhibition of Phosphodiesterase Activity and Cyclic AMP Elevation
Vinca alkaloids, the class of compounds to which catharanthine belongs, have been noted for their ability to inhibit phosphodiesterase (PDE) activity. medchemexpress.com This inhibition leads to an increase in the intracellular levels of cyclic AMP (cAMP). While the direct and specific PDE inhibitory activity of catharanthine tartrate itself requires more detailed investigation, this general characteristic of vinca alkaloids suggests a potential mechanism for influencing various cellular signaling pathways, as cAMP is a critical second messenger involved in numerous biological processes.
Pro-autophagic Necrosis
In addition to promoting apoptosis, catharanthine has been found to induce autophagic necrosis. medchemexpress.com This form of cell death is characterized by extensive autophagy leading to cellular destruction. The mechanism behind this effect involves the inhibition of the mammalian target of rapamycin (mTOR), a central regulator of cell growth, proliferation, and survival. medchemexpress.com By inhibiting mTOR, catharanthine activates autophagy signaling pathways to a degree that transitions the process from a survival mechanism to a cell death pathway, culminating in necrosis.
Anti-inflammatory Effects
Modulation of Cytokine Synthesis
Compounds derived from Catharanthus roseus, including its alkaloids, have been reported to possess anti-inflammatory properties through the modulation of cytokine synthesis. researchgate.net Research into specific monomeric indole alkaloids from this plant has suggested potential anti-neuroinflammatory activity. For instance, catharanthine was evaluated for its inhibitory effect on cyclooxygenase-II (COX-II), an enzyme involved in the inflammatory cascade that can lead to neuronal damage. mdpi.com This suggests that catharanthine may exert anti-inflammatory effects by interfering with the synthesis of pro-inflammatory mediators.
Cardiovascular System Interactions
This compound has been shown to exert significant effects on the cardiovascular system. In vivo studies have demonstrated that it can lower both blood pressure and heart rate. medchemexpress.comdoi.orglktlabs.com The primary mechanism underlying these effects is the inhibition of voltage-operated L-type Ca2+ channels (VOCCs). medchemexpress.comdoi.orglktlabs.com This inhibitory action occurs in both vascular smooth muscle cells and cardiomyocytes. doi.orgchemfaces.com The blockade of VOCCs in vascular smooth muscle leads to vasodilation and a subsequent decrease in blood pressure. In cardiomyocytes, this inhibition results in reduced cardiac contractility and a slower heart rate. doi.orglktlabs.com
Table 3: Cardiovascular Effects of this compound
| Target | Effect | IC50 Value |
|---|---|---|
| Vascular Smooth Muscle Cells (VSMCs) | Inhibition of VOCC currents | 8 μM medchemexpress.com |
| Cardiomyocytes | Inhibition of VOCC currents | 220 μM medchemexpress.com |
Table 4: List of Mentioned Compounds
| Compound Name |
|---|
| Akt |
| Beclin1 |
| Catharanthine |
| This compound |
| Cyclic AMP (cAMP) |
| LC3 (Microtubule-associated protein 1A/1B-light chain 3) |
| mTOR (mammalian target of rapamycin) |
| Sirtuin-1 (SIRT1) |
Inhibition of Voltage-Operated Calcium Channels (VOCCs)
Patch-clamp studies have confirmed that catharanthine inhibits voltage-operated L-type Ca2+ channel (VOCC) currents. nih.govresearchgate.net This inhibitory action is observed in both vascular smooth muscle cells (VSMCs) and cardiomyocytes. nih.gov The potency of this inhibition, however, differs significantly between these cell types. The IC50 value, which represents the concentration required to inhibit 50% of the VOCC current, was found to be 8 µM in VSMCs of the mesenteric artery, indicating a high sensitivity. nih.govresearchgate.net In contrast, cardiomyocytes were significantly less sensitive, with a much higher IC50 of 220 µM. nih.govresearchgate.net
Effects on Vascular Smooth Muscle Cells (VSMCs) and Cardiomyocytes
The differential inhibition of VOCCs in VSMCs and cardiomyocytes is central to catharanthine's cardiovascular effects. nih.gov In phenylephrine-constricted small mesenteric arteries, catharanthine not only increased the inner vessel wall diameter (IC50 = 10 µM) but also reduced intracellular free Ca2+ levels (IC50 = 16 µM). nih.gov This suggests that the primary action of catharanthine in lowering mean arterial pressure is through its potent blockade of VOCCs in the resistance vasculature, such as small mesenteric arteries, which are more sensitive to this effect than larger conduit vessels like the aorta. nih.gov
Simultaneously, the blockade of cardiac VOCCs, although requiring higher concentrations, contributes to reductions in heart rate and cardiac contractility. nih.gov
Vasodilation and Hemodynamic Modulation
In vivo studies involving the intravenous administration of catharanthine to anesthetized rats demonstrated rapid, dose-dependent hemodynamic changes. nih.gov These changes included significant decreases in blood pressure, heart rate, and cardiac contractility. nih.gov This observed vasodilation is endothelium-independent and is a direct consequence of the VOCC blockade in vascular smooth muscle. nih.gov The greater sensitivity of smaller resistance vessels compared to larger ones suggests that catharanthine's primary site of action for blood pressure reduction is the resistance vasculature. nih.gov
Table 1: Inhibitory Concentrations (IC50) of Catharanthine on Cardiovascular Targets
| Target | Cell/Tissue Type | Parameter Measured | IC50 Value |
|---|---|---|---|
| VOCCs | Vascular Smooth Muscle Cells (VSMCs) | L-type Ca2+ Channel Current | 8 µM nih.govresearchgate.net |
| VOCCs | Cardiomyocytes | L-type Ca2+ Channel Current | 220 µM nih.govresearchgate.net |
| Vasodilation | Small Mesenteric Arteries | Increase in Inner Diameter | 10 µM nih.gov |
| Calcium Reduction | Small Mesenteric Arteries | Reduction of Intracellular Ca2+ | 16 µM nih.gov |
| Vasorelaxation | Aortic Rings (Phenylephrine-induced) | Tonic Response | 28 µM nih.gov |
| Vasorelaxation | Aortic Rings (KCl-induced) | Tonic Response | 34 µM nih.gov |
Other Biological Activities
Beyond its cardiovascular effects, catharanthine has demonstrated a spectrum of other biological activities.
Antifungal Properties
Catharanthine has shown notable antifungal activity. Research has documented its effectiveness against the plant pathogen Phytophthora nicotianiae. At a concentration of 10 μg/mL in a culture medium, catharanthine was found to inhibit both the growth of zoospores and the formation of hyphae. phytopharmajournal.com This concentration is well within the range naturally found on the leaf surfaces of the Catharanthus roseus plant, suggesting a potential biological role in pathogen defense. phytopharmajournal.com The monoterpenoid indole alkaloid ibogaine, which is structurally related to catharanthine, has also displayed antifungal activity against Candida albicans. phytopharmajournal.com
Insect Toxicity
The alkaloid fraction of Catharanthus roseus, which contains catharanthine, has been identified as the most potent insecticidal component of the plant extract against the larvae of Spodoptera littoralis. mdpi.com Studies have determined the lethal concentration (LC50) of this alkaloid fraction to be 234.58 ppm. mdpi.com Furthermore, extracts from C. roseus have been reported to affect the larval survival of Spodoptera litura and possess toxicity against Helicoverpa armigera. phcogj.commdpi.com Direct feeding studies with isolated catharanthine on various insect larvae, including Spodoptera littoralis, Spodoptera eridania, and Helicoverpa armigera, did not result in insect death, suggesting that catharanthine's role in insect toxicity may be more complex or synergistic with other compounds within the plant's alkaloid fraction. phytopharmajournal.com
Potential Anti-malarial Applications
The plant Catharanthus roseus is utilized in traditional medicine for treating malaria. Scientific screenings of extracts from C. roseus have been conducted to evaluate their in vitro activity against Plasmodium falciparum, the parasite responsible for the most serious form of malaria. While these studies on the whole plant extract suggest potential anti-malarial properties, specific research focusing on the direct anti-plasmodial activity of isolated catharanthine is not extensively documented in the current scientific literature. Further investigation is required to determine if catharanthine itself contributes to the traditional anti-malarial use of the plant.
Table 2: Mentioned Compounds
| Compound Name |
|---|
| Catharanthine |
| This compound |
| Vinblastine |
| Phenylephrine |
| Ibogaine |
Mutagenic Properties and Polyploidization Induction
Research into the specific mutagenic properties of purified catharanthine and its tartrate salt is limited. Safety Data Sheets (SDS) for this compound consistently report that no data is available regarding its potential for germ cell mutagenicity or carcinogenicity medchemexpress.comscbt.comlgcstandards.comamazonaws.com. However, the broader class of vinca alkaloids, to which catharanthine belongs, is well-known for its antimitotic activity, which can lead to changes in chromosome number, a phenomenon known as polyploidization.
The primary mechanism behind this activity is the interaction of these alkaloids with tubulin, the protein subunit of microtubules nih.govresearchgate.net. By inhibiting the polymerization of tubulin, these compounds disrupt the formation and function of the mitotic spindle, which is essential for segregating chromosomes during cell division (mitosis) nih.govyoutube.comyoutube.comwikipedia.org. This disruption can lead to a mitotic block, where the cell cycle is arrested. If the cell bypasses this arrest without dividing, it can result in a doubling of the entire set of chromosomes, leading to a polyploid state nih.gov. This mechanism is the basis for the use of other antimitotic agents, such as colchicine, to artificially induce polyploidy in plants nih.govokstate.edu.
While catharanthine shares this mechanism with potent antimitotic and polyploidy-inducing agents like vinblastine and vincristine, studies have shown that its individual activity is significantly weaker. Research comparing the effects of catharanthine and vindoline (the two precursors to vinblastine) on tubulin assembly found that both were substantially less effective than vinblastine or vincristine. Specifically, the concentration of catharanthine required to inhibit microtubule self-assembly was three orders of magnitude greater than that needed for vinblastine or vincristine nih.gov.
Despite its lower potency, catharanthine can induce the self-association of tubulin into non-functional linear polymers. One study quantified the efficacy of this induction to be about 75% of that of vinblastine or vincristine, with one molecule of catharanthine binding per tubulin dimer nih.gov. This demonstrates that while catharanthine interacts with tubulin and can disrupt its normal function, its binding affinity and subsequent inhibition of microtubule formation are comparatively weak nih.govlktlabs.com.
The ability of crude alkaloid extracts from Catharanthus roseus to induce polyploidy in human blood cells and other plants has been documented researchgate.netnih.gov. These extracts, containing a mixture of over 150 alkaloids including catharanthine, vindoline, vinblastine, and vincristine, demonstrate a clear antimitotic effect researchgate.netnih.gov. However, the polyploidization activity of these crude extracts is likely driven by the more potent dimeric alkaloids like vinblastine and vincristine, rather than by catharanthine alone researchgate.net.
Research Findings on Catharanthine's Interaction with Tubulin
Analytical Methodologies for Catharanthine Research
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone of analytical methodologies for catharanthine (B190766) analysis. It allows for the effective separation of catharanthine from a multitude of other related alkaloids and compounds present in its natural source, Catharanthus roseus, or in synthetic reaction mixtures.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of terpenoid indole (B1671886) alkaloids, including catharanthine. researchgate.net Its adaptability allows for both isocratic and gradient elution methods to achieve optimal separation. ijpsonline.comnih.gov HPLC systems, often coupled with Ultraviolet (UV) or Photodiode Array (PDA) detectors, provide a robust platform for quantification. nih.govuniversiteitleiden.nl
The most common stationary phase used for the separation of catharanthine is the reversed-phase C18 (octadecylsilyl) column. nih.govrjpharmacognosy.ir The non-polar nature of the C18 functional groups provides effective retention and separation for the moderately polar catharanthine molecule. Various studies have utilized different C18 column specifications to optimize separation. nih.govoup.com
For instance, a simple reversed-phase HPLC method was developed using a Merck Chromolith Performance column, which demonstrated better resolution and peak symmetry for catharanthine compared to traditional particulate-type C18 columns. nih.govoup.com Other successful separations have been achieved using a range of C18 columns, including Waters µ Bondapak, Poroshell 120 EC-C18, and Zorbax Eclipse plus C18, highlighting the versatility of this stationary phase. ijpsonline.commdpi.comphcog.com
| Column Type | Dimensions | Particle Size | Reference |
|---|---|---|---|
| Merck Chromolith Performance RP-18e | 100 x 4.6 mm | Monolithic | nih.govoup.com |
| Waters (5)C18-MS-II | 250 x 4.6 mm | Not Specified | researchgate.net |
| Poroshell 120 EC-C18 | 250 x 4.6 mm | 4 µm | mdpi.com |
| DL-Cl8 | 250 x 4.6 mm | 5.0 µm | sci-hub.se |
| µ Bondapak C18 | 300 x 3.9 mm | 10 µm | ijpsonline.com |
The mobile phase composition is a critical parameter in HPLC that dictates the retention and elution of catharanthine. Both isocratic and gradient elution programs have been successfully implemented.
Isocratic methods, which use a constant mobile phase composition, are valued for their simplicity and rapidity. One such method employs a mobile phase of acetonitrile (B52724) and 0.1M phosphate (B84403) buffer containing 0.5% glacial acetic acid (21:79, v/v) at a pH of 3.5. nih.govoup.com Another utilizes a mixture of methanol (B129727), acetonitrile, and a 25 mM ammonium (B1175870) acetate (B1210297) buffer with 0.1% triethylamine (B128534) (15:45:40 v/v). phcog.com
Gradient elution, where the mobile phase composition is changed over time, offers greater resolving power for complex samples. A common approach involves a binary solvent system, typically consisting of an aqueous component (often with additives like formic acid, acetic acid, or ammonium acetate to control pH and improve peak shape) and an organic modifier like acetonitrile or methanol. sci-hub.senih.govbiocrick.com For example, a gradient program using acetonitrile and 10 mmoL ammonium acetate in water has been detailed for the separation of five different alkaloids, including catharanthine. sci-hub.se Another established gradient method uses water and methanol, starting with a high aqueous content and gradually increasing the methanol concentration to elute more retained compounds. mdpi.com
| Mobile Phase Components | Elution Type | Key Parameters | Reference |
|---|---|---|---|
| Acetonitrile, 0.1M phosphate buffer, 0.5% glacial acetic acid | Isocratic (21:79, v/v) | pH 3.5 | nih.govoup.com |
| Methanol, 1% (v/v) diethylamine (B46881) solution (pH adjusted with phosphate) | Gradient | pH 7.3 | researchgate.net |
| A: Water; B: Methanol | Gradient | 80% A -> 20% A -> 80% A | mdpi.com |
| A: Acetonitrile; B: 10 mmoL ammonium acetate in water | Gradient | Multi-step gradient from 10% A to 95% B | sci-hub.se |
Ultra-High Performance Liquid Chromatography (UHPLC)
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns with smaller particle sizes (typically less than 2 µm), UHPLC systems operate at higher pressures to achieve faster analysis times, superior resolution, and increased sensitivity. frontiersin.org This high-throughput capability is particularly advantageous for screening large numbers of samples. nih.govjsac.jp
UHPLC methods have been developed for the simultaneous quantification of catharanthine alongside other indole alkaloids. nih.govjsac.jp A notable method achieved the analysis of four alkaloids, including catharanthine, in just 6 minutes using a C18 column and an acetonitrile-0.1% formic acid gradient. nih.gov The enhanced sensitivity of UHPLC is evident in the low limits of detection (LOD) achieved, which can be as low as 0.46 ng/ml in cell samples. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-IT-MS, Q-TOF, Q-LIT)
The coupling of liquid chromatography with mass spectrometry (LC-MS) provides an exceptionally powerful tool for the analysis of catharanthine, combining the separation capabilities of LC with the high sensitivity and structural identification power of MS. nih.govpnas.org This combination has become a gold standard for phytochemical analysis. frontiersin.org
Different types of mass analyzers have been employed, each offering distinct advantages.
Liquid Chromatography-Ion Trap Mass Spectrometry (LC-IT-MS): This technique has been used for both the identification and quantification of catharanthine. sci-hub.senih.govresearchgate.net The ion trap can perform multiple stages of fragmentation (MSn), which is invaluable for detailed structural elucidation. For quantitative analysis, a specific precursor-to-product ion transition is monitored. In the case of catharanthine, this is typically the transition from the protonated molecule at m/z 337 to a characteristic fragment ion at m/z 144. sci-hub.senih.gov
Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-Q-TOF): This hybrid technology provides high-resolution, accurate mass measurements, enabling the confident determination of elemental compositions and the differentiation of compounds with very similar masses. nih.govresearchgate.net UPLC-Q-TOF methods have been developed for the rapid and reliable quantification of catharanthine, achieving excellent linearity and low limits of detection (LOD of 1 ng/mL). nih.govresearchgate.netfrontiersin.org
Quadrupole-Linear Ion Trap (Q-LIT): This instrument combines the scanning capabilities of a quadrupole with the MSn abilities of a linear ion trap. UHPLC systems coupled with Q-LIT mass spectrometers have been used for the sensitive and reproducible quantification of a wide range of alkaloids, including catharanthine. researchgate.net
The sensitivity of LC-MS methods is significantly greater than that of LC-UV. For catharanthine, the limit of detection with LC-MS can be as low as 1.0 ng/mL, a 50-fold improvement over the 50 ng/mL achievable with LC-UV detection. sci-hub.se
| Technique | Precursor Ion (m/z) | Product Ion (m/z) | LOD | LOQ | Reference |
|---|---|---|---|---|---|
| LC-IT-MS | 337 | 144 | 1.0 ng/mL | Not Reported | sci-hub.senih.gov |
| UPLC-Q-TOF | 337.1910 | Not Applicable | 1 ng/mL | 3 ng/mL | nih.govresearchgate.net |
| UPLC-MS | Not Reported | Not Applicable | 0.46 - 0.70 ng/ml (cell) | Not Reported | nih.gov |
Electrospray Ionization (ESI) is the most commonly used ionization source for the LC-MS analysis of catharanthine and other alkaloids. nih.govbiocrick.comnih.gov ESI is a soft ionization technique that typically produces intact protonated molecular ions, [M+H]+. sci-hub.se For catharanthine, this corresponds to an ion at a mass-to-charge ratio (m/z) of 337. sci-hub.semdpi.com
Analysis is almost invariably performed in positive ion mode, as the basic nitrogen atoms in the alkaloid structure are readily protonated. sci-hub.senih.govjsac.jp ESI has been shown to provide the highest sensitivity for alkaloids when compared to other ionization methods like atmospheric pressure chemical ionization (APCI). sci-hub.se The generation of the [M+H]+ ion is the first step in MS/MS analysis, where this precursor ion is selected and fragmented to produce a characteristic pattern of product ions used for definitive identification and quantification. sci-hub.sevtt.fi
Spectroscopic Detection Methods
Alongside mass spectrometry, various spectroscopic detectors are coupled with HPLC systems for the analysis of catharanthine.
Photodiode Array (PDA) detection is a powerful tool used in conjunction with HPLC for the analysis of catharanthine. nih.govtikho.com A PDA detector acquires the entire UV-visible spectrum for the analyte as it elutes from the chromatography column. This capability is crucial for assessing the peak purity of catharanthine in a sample extract, ensuring that the chromatographic peak corresponds to a single compound and is not a co-elution of multiple substances. oup.comresearchgate.netresearchgate.net The identification of catharanthine is often confirmed by comparing its retention time and its full UV spectrum, as captured by the PDA detector, with that of an authentic standard. nih.govoup.com This method has been successfully applied to screen for and quantify major indole alkaloids, including catharanthine, in extracts from Catharanthus roseus. nih.govnih.gov
Ultraviolet (UV) detection is a common and robust method for the quantification of catharanthine following HPLC separation. nih.gov The analysis is typically performed by monitoring the absorbance at a fixed wavelength where catharanthine exhibits strong absorption. Research has employed various wavelengths for this purpose, including 254 nm and 297 nm. researchgate.netphcog.com For instance, a simple reversed-phase HPLC method utilized UV detection at 254 nm for the simultaneous quantitation of catharanthine, vindoline (B23647), vincristine (B1662923), and vinblastine (B1199706). researchgate.net Another validated HPLC method used a detection wavelength of 297 nm, as all four major alkaloids showed good absorption at this wavelength. phcog.com The choice of wavelength is optimized to maximize sensitivity and selectivity for the alkaloids of interest. tikho.com
Fluorescence detection offers a highly sensitive and selective alternative for the analysis of catharanthine and other naturally fluorescent indole alkaloids. nih.govresearchgate.net This method takes advantage of the intrinsic fluorescence of the catharanthine molecule. researchgate.net When using fluorescence detection, specific excitation and emission wavelengths are set for each alkaloid to improve the selectivity of the analysis. researchgate.net The sensitivity of fluorescence detection for these alkaloids has been reported to be superior to that of UV absorbance detection, with detection limits for some alkaloids in the nanogram range. researchgate.net This high sensitivity and selectivity allow for the quantification of alkaloids in crude cell extracts and culture medium samples, often without requiring extensive pretreatment. researchgate.net
Advanced Spectroscopic and Computational Analysis
Beyond routine quantification, advanced analytical and computational methods are employed to gain deeper insights into the structure and properties of catharanthine.
Detailed structural elucidation of catharanthine has been achieved using advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are essential for confirming the complex, bridged ring system of this iboga-type alkaloid. mdpi.com Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) are used to determine the stereochemical arrangement of the molecule by identifying through-space correlations between protons, which helps to define the upper and lower planes of the molecular structure. mdpi.com
In parallel, computational analysis, or in silico modeling, provides valuable insights into the molecular behavior and potential interactions of catharanthine. nih.govjournalgrid.com Molecular dynamics simulations have been used to investigate the interaction of catharanthine with protein targets, revealing its stability and binding affinity. nih.govresearchgate.net These computational studies can predict pharmacokinetic properties and potential toxicities, such as AMES toxicity and carcinogenicity, guiding further experimental research. journalgrid.com Additionally, computational analyses have been performed to understand the thermodynamic stabilities of catharanthine derivatives, such as catharanthine-borane complexes. researchgate.net
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is particularly useful in understanding how catharanthine interacts with biological targets.
Research has employed molecular docking to investigate the binding of catharanthine to various protein targets. For instance, in a study targeting the ABL1 protein, a key player in some types of leukemia, catharanthine exhibited a binding energy of -6.16 kcal/mol. unram.ac.id This suggests a favorable interaction, although it was less potent than its derivative, vindoline, which showed a binding energy of -8.64 kcal/mol. unram.ac.id Another study focused on the GABA-A receptor, a crucial site for neurotransmission. nih.gov Molecular docking simulations were performed using software like Glide SP, with the grid centered on the β(+)/α(−) interfacial site of the receptor. nih.gov The best poses were then refined using a VSGB solvation model, allowing for flexibility of the target protein within a 3 Å radius of the ligand. nih.gov These simulations help in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. nih.gov
| Compound | Target Protein | Binding Energy (kcal/mol) |
| Catharanthine | ABL1 | -6.16 unram.ac.id |
| Vindoline | ABL1 | -8.64 unram.ac.id |
| Tryptophan | ABL1 | -3.87 unram.ac.id |
Molecular Dynamics Simulations for Binding Affinity and Stability
Molecular dynamics (MD) simulations provide a more dynamic picture of ligand-target interactions by simulating the movement of atoms and molecules over time. mdpi.com This method is crucial for assessing the stability of a docked pose and for calculating binding free energies. mdpi.commdpi.com
For catharanthine, MD simulations have been used to determine the stability of its complex with the GABA-A receptor. nih.gov These simulations, often run for durations like 100 nanoseconds using software such as Desmond Molecular Dynamics System, track the root-mean-square deviation (RMSD) of the protein and ligand, as well as the persistence of intermolecular interactions like hydrogen bonds and hydrophobic contacts. nih.govmdpi.com A stable complex is generally indicated by low RMSD values, typically around 2 Å, throughout the simulation. mdpi.com The stability of the complex can be further evaluated by monitoring the root-mean-square fluctuation (RMSF) of protein residues and ligand-protein hydrogen bonding interactions along the simulation trajectory. mdpi.com
Quantum Chemical Calculations (e.g., Density Functional Theory) for Reaction Mechanisms and Conformations
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reaction mechanisms, and stable conformations of molecules like catharanthine. nih.govdiva-portal.org These methods allow for the calculation of transition state energies and the exploration of reaction pathways, providing insights that are often difficult to obtain experimentally. rsc.org
DFT calculations have been instrumental in understanding the biosynthesis of related indole alkaloids. For example, in the study of strictosidine (B192452) synthase, an enzyme involved in the synthesis of precursors to catharanthine, DFT was used to investigate the reaction mechanism and the origins of enantioselectivity. acs.org These calculations can elucidate the roles of active site residues and cofactors in the enzymatic reaction. diva-portal.org The development of DFT has made these calculations more accessible and accurate for organic chemistry applications. nih.gov For instance, the B3LYP functional with a 6-311++G(d,p) basis set is a commonly used method for such investigations. researchgate.net
Electrospray Ionization-Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (ESI-FT-ICR-MS) for Molecular Interactions
ESI-FT-ICR-MS is a high-resolution mass spectrometry technique that allows for the precise determination of the elemental composition of molecules and the study of non-covalent molecular interactions. nih.govutsouthwestern.edu Its unparalleled mass resolution and accuracy are essential for analyzing complex mixtures and characterizing protein-ligand complexes. nationalmaglab.org
This technique can be used to study the competitive binding of ligands, like catharanthine, to a target protein. utsouthwestern.edu By generating ions of intact non-covalent complexes in the gas phase, ESI-FT-ICR-MS can provide information on the stoichiometry and relative binding affinities of different ligands in a mixture. utsouthwestern.edu The high resolving power of FT-ICR-MS is also crucial for distinguishing between molecules with very similar masses, such as different post-translationally modified proteoforms. nih.gov The coupling of ESI with FT-ICR-MS provides a rapid and robust method for the analysis of a wide range of chemical compounds. nationalmaglab.org
Sample Preparation and Extraction Methodologies for Catharanthine
The isolation of catharanthine from its natural source, Catharanthus roseus, is a critical first step for its study and utilization. Various extraction methods have been developed to efficiently obtain this alkaloid.
A common method involves the extraction of dried and powdered C. roseus leaves with an acidic aqueous solution, such as 0.1 M HCl. nih.gov The acidic medium enhances the solubility and stability of the alkaloids by forming their salts. nih.gov The alkaloids can then be precipitated from the acidic extract by adding an alkaline solution of embonic acid, which forms insoluble complexes with catharanthine and vindoline. nih.gov
Another approach is supercritical fluid extraction (SFE) using carbon dioxide (CO2) as the solvent. kaist.ac.krresearchgate.net This method can be highly selective and is influenced by parameters such as temperature, pressure, and the use of co-solvents like ethanol. kaist.ac.krirjet.net For instance, extraction at 40°C and 150 bar can yield a high concentration of catharanthine. researchgate.net The powdered leaves are packed into an extraction column, and the supercritical CO2 is passed through, dissolving the alkaloids. kaist.ac.kr The resulting extract can then be analyzed by techniques like High-Performance Liquid Chromatography (HPLC). kaist.ac.kr
| Method | Solvent(s) | Key Steps |
| Acid-Base Extraction | Aqueous HCl, NaOH, Embonic Acid | Acidic extraction, precipitation with embonic acid. nih.gov |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2, Ethanol (co-solvent) | Extraction under controlled temperature and pressure. kaist.ac.krirjet.net |
| Organic Solvent Extraction | Ethyl Acetate | Grinding of fresh tissue, aqueous acid extraction, followed by ethyl acetate extraction. google.com |
The choice of extraction method depends on the desired purity, yield, and scale of the operation. After extraction, the crude extract is typically purified using chromatographic techniques to isolate catharanthine. kaist.ac.kr
Future Directions and Research Challenges in Catharanthine Studies
Enhancement of Biotechnological Production Yield and Purity
The low yield of catharanthine (B190766) from its natural source, Catharanthus roseus, has been a major bottleneck for the cost-effective production of vinblastine (B1199706) and vincristine (B1662923). plos.org Biotechnological approaches offer a promising alternative to traditional extraction methods, aiming to improve both the quantity and quality of catharanthine. futuremarketinsights.com
Optimization of Cultivars for High Catharanthine Biosynthesis
A critical area of research is the development of C. roseus cultivars specifically bred for high catharanthine content. unibo.it Screening existing cultivars has revealed significant variations in their ability to produce terpenoid indole (B1671886) alkaloids (TIAs), including catharanthine. For instance, a study of 64 different cultivars identified 'Pacifica Peach' as having the highest concentrations of both vindoline (B23647) and catharanthine. researchgate.net Future efforts will likely involve varietal trials to pinpoint cultivars with the greatest biochemical potential for catharanthine synthesis. plos.orgunibo.it This selection process is a crucial first step before applying other enhancement techniques. unibo.it
Exploring Synergistic Effects of Elicitors and Environmental Factors
Elicitors, which are compounds that stimulate defense responses in plants, have been shown to enhance the production of secondary metabolites like catharanthine. plos.org Research has demonstrated that both biotic and abiotic elicitors can be effective. For example, the combined use of fungal preparations and chemical elicitors has shown a synergistic effect on alkaloid accumulation in C. roseus cell cultures. nih.gov One study found that the combination of malate (B86768) and sodium alginate resulted in the highest catharanthine yield. nih.gov
Environmental factors also play a significant role. Studies have shown that specific light conditions, such as red light, can induce the production of catharanthine. plos.org Furthermore, the application of plasma-activated water (PAW) has been found to enhance catharanthine concentrations, with the effect being more pronounced when combined with red light. plos.orgunibo.it The reactive oxygen and nitrogen species (RONS) in PAW may act as signaling molecules that trigger defense responses and stimulate alkaloid biosynthesis. unibo.it Future research will likely focus on the synergistic effects of various elicitors and environmental factors to maximize catharanthine production. unibo.it
Table 1: Effect of Elicitors on Catharanthine Production
| Elicitor Combination | Catharanthine Yield (mg/L) | Reference |
| Tetramethyl amminium bromide + Aspergillus niger mycelial homogenate | 17 | nih.gov |
| Malate + Sodium alginate | 26 | nih.gov |
| Cyclodextrins + Methyl jasmonate | Enhanced productivity by 8,100% over control | researchgate.net |
Development of Scalable Bioreactor Systems for Industrial Production
For industrial-scale production, moving from laboratory shake flasks to large-scale bioreactors is essential. nih.gov Bioreactor systems offer a controlled environment for the cultivation of plant cells and the production of secondary metabolites. bsmiab.org Various bioreactor types, including stirred tank and airlift bioreactors, have been used for C. roseus cell cultures. nih.govbsmiab.org Research has shown that hairy root cultures of C. roseus can be successfully grown in bioreactors for the production of alkaloids like ajmalicine (B1678821), serpentine, and catharanthine. bsmiab.org
However, scaling up presents challenges. For instance, a study that achieved a catharanthine yield of 32 mg/L in a 1000-ml flask only produced 22 mg/L in a 20-L airlift bioreactor, highlighting the complexities of maintaining optimal conditions in larger volumes. nih.gov Future development will focus on designing and optimizing bioreactor systems that can support high-density cell cultures and efficient product formation for industrial applications. futuremarketinsights.comnsf.gov
Improving Secretion of Catharanthine from Immobilized Cells
Immobilizing plant cells in a matrix like sodium alginate is a technique used to increase the production of secondary metabolites. unsrat.ac.id Immobilization can lead to higher cell densities and has been shown to significantly increase catharanthine production compared to suspension cultures. unsrat.ac.idnih.gov One study reported a 248% increase in the average concentration of catharanthine in immobilized aggregate cell cultures. unsrat.ac.id
A key challenge with this method is the efficient secretion of the product from the immobilized cells into the culture medium. unsrat.ac.id While immobilization can enhance the release of alkaloids, a portion of the catharanthine can be retained within the alginate matrix. unsrat.ac.id Therefore, further research is needed to optimize the secretion process to facilitate easier downstream processing and purification. unsrat.ac.id
Advanced Understanding of Biosynthetic Regulation and Transport
The biosynthesis of catharanthine is a complex process involving numerous enzymatic steps and transport mechanisms that are not yet fully understood. nih.govresearchgate.net A deeper knowledge of these processes is crucial for developing effective metabolic engineering strategies to enhance catharanthine production. nih.gov
Elucidation of Remaining Uncharacterized Enzymatic Steps in the Pathway
The biosynthetic pathway of terpenoid indole alkaloids (TIAs) in C. roseus is intricate and involves multiple branches leading to a wide array of compounds. hep.com.cn While many enzymes in the pathway have been identified, several steps leading to the formation of catharanthine remain uncharacterized. hep.com.cnnih.govresearchgate.net
Strictosidine (B192452) is a key intermediate that is converted into various TIAs. hep.com.cn The branch leading to catharanthine is known to involve the intermediate stemmadenine (B1243487). nih.gov Recent research has identified that stemmadenine is activated by an O-acetyltransferase to form a reactive intermediate, which is then converted by an uncharacterized NADPH-dependent enzyme. nih.gov The identification and characterization of this and other missing enzymes in the pathway are critical for a complete understanding of catharanthine biosynthesis and for enabling its production in heterologous systems. nih.govnih.gov
Identification of Transporters Involved in Subcellular and Intercellular Trafficking
The biosynthesis of terpenoid indole alkaloids (TIAs), including catharanthine, in Catharanthus roseus is a highly compartmentalized process, involving multiple cell types and subcellular organelles. mdpi.comresearchgate.net This necessitates a complex network of transporters to move biosynthetic intermediates and final products between these locations. mdpi.comresearchgate.net While significant progress has been made in elucidating the biosynthetic pathway, the identification and characterization of the transporters involved in the subcellular and intercellular trafficking of catharanthine and its precursors remain a significant research challenge. mdpi.comnih.gov
A key breakthrough has been the identification of an ATP-binding cassette (ABC) transporter, CrTPT2, which is responsible for the secretion of catharanthine from the leaf epidermis to the leaf surface. mdpi.comresearchgate.netnih.gov This transporter is primarily expressed in the epidermis of young leaves and plays a crucial role in depositing catharanthine onto the leaf cuticle. mdpi.comresearchgate.net Interestingly, phylogenetic analysis reveals that CrTPT2 is closely related to transporters involved in cuticle assembly in other plant species. mdpi.com
However, CrTPT2 is only one piece of the puzzle. The transport of TIA intermediates and end products between various cell types—such as palisade and spongy mesophyll cells, internal phloem-associated parenchyma (IPAP), epidermal cells, laticifers, and idioblasts—is still largely uncharacterized. mdpi.comresearchgate.net Many transport steps are yet to be elucidated, including:
The export of post-tabersonine TIA intermediates from the leaf epidermis to the specialized internal cells where vindoline is synthesized. mdpi.com
The trafficking of secoiridoid precursors from IPAP cells to the sites of TIA assembly. mdpi.com
The transport of secologanin (B1681713) and tryptamine (B22526) into the vacuole for the synthesis of strictosidine. mdpi.com
The identification of these unknown transporters is critical for a complete understanding of catharanthine biosynthesis and for developing strategies to engineer its production. researchgate.net
Detailed Regulatory Networks Controlling Tissue- and Cell-Specific Biosynthesis
The biosynthesis of catharanthine is under tight transcriptional control, with a complex regulatory network of transcription factors (TFs) governing the tissue- and cell-specific expression of biosynthetic genes. nih.govd-nb.info While several key TFs have been identified, a comprehensive understanding of the entire regulatory network is still lacking. nih.gov
The biosynthesis of TIAs is known to be influenced by developmental cues, environmental signals, and hormones like jasmonates. nih.govd-nb.info Several families of TFs, including AP2/ERF, bHLH, MYB, and WRKY, have been implicated in the regulation of TIA biosynthesis. researchgate.netfrontiersin.org
Key identified regulators include:
ORCA2 and ORCA3: These AP2/ERF family TFs are critical regulators that bind to the jasmonate and elicitor-responsive element (JERE) in the promoter of the Strictosidine Synthase (STR) gene, a key enzyme in the TIA pathway. nih.govpnas.org Overexpression of ORCA3 has been shown to increase the accumulation of tryptophan and tryptamine. d-nb.info
CrMYC2: This bHLH transcription factor regulates the expression of ORCAs and influences the accumulation of catharanthine and tabersonine. frontiersin.org
BIS1 and BIS2: These bHLH TFs act in a complementary manner to the ORCAs and activate the expression of genes in the iridoid pathway, which provides the secologanin precursor for TIA biosynthesis. frontiersin.org
CrERF5: This AP2/ERF transcription factor positively regulates the biosynthesis of bisindole alkaloids and their precursors, including catharanthine. frontiersin.org
Despite these advances, the regulatory networks controlling the specific biosynthesis of catharanthine in different tissues and cells remain to be fully elucidated. nih.gov For instance, the expression of genes involved in the vinblastine, catharanthine, and vindoline pathways is not regulated by the well-characterized JA-responsive CrMYC2/BIS/ORCA module, suggesting the involvement of other regulatory mechanisms. frontiersin.org Unraveling these complex networks is essential for metabolic engineering efforts aimed at enhancing catharanthine production.
Novel Therapeutic Applications and Analog Design
Further Exploration of Neuroprotective and Anti-inflammatory Mechanisms
Recent research has highlighted the potential of catharanthine and its derivatives beyond their traditional role as precursors to anticancer agents. There is growing evidence for their neuroprotective and anti-inflammatory properties, opening up new avenues for therapeutic applications. envirobiotechjournals.comnih.gov
Catharanthus roseus extracts, rich in alkaloids and phenolic compounds, have demonstrated anti-inflammatory effects by modulating the synthesis of cytokines. nih.gov The plant's compounds have also shown potential in managing inflammatory conditions. envirobiotechjournals.com Specifically, periwinkle extracts can decrease inflammation by inhibiting the production of inflammatory mediators, suggesting potential applications in treating conditions like arthritis. envirobiotechjournals.com
In the context of neuroprotection, periwinkle has exhibited neuroprotective benefits, which are likely attributable to its antioxidant and anti-inflammatory characteristics. envirobiotechjournals.com These properties may help protect against neurodegenerative disorders such as Alzheimer's and Parkinson's disease. envirobiotechjournals.comresearchgate.net The neuroprotective effects of phytochemicals like those found in C. roseus are often linked to their ability to counteract oxidative stress and inflammation. researchgate.netmdpi.com For instance, some compounds can suppress the gene expression of proinflammatory factors in microglia, leading to anti-inflammatory and neuroprotective effects. mdpi.com Further research into the specific mechanisms by which catharanthine exerts these effects could lead to the development of novel treatments for a range of neurological and inflammatory diseases.
Design and Evaluation of Catharanthine Derivatives for Specific Biological Targets
The chemical scaffold of catharanthine provides a versatile platform for the design and synthesis of novel derivatives with specific biological activities. mdpi.com By modifying the catharanthine molecule, researchers aim to develop new compounds with enhanced therapeutic properties and reduced side effects. mdpi.com
One area of focus has been the modification of the catharanthine moiety within dimeric alkaloids like vinblastine. mdpi.com For example, the ester group at position 18 of catharanthine has been converted to various other functional groups, including amides, nitriles, aldehydes, and alkyl groups. mdpi.com The goal of this work is to create new dimeric alkaloids with altered biological activity. mdpi.com
Another strategy involves the synthesis of hybrid molecules that combine catharanthine or its derivatives with other potent cytotoxic agents. mdpi.com The evaluation of these new derivatives often involves assessing their ability to inhibit tubulin polymerization, a key mechanism of action for vinca (B1221190) alkaloids. mdpi.com
The synthesis and evaluation of a series of C5-substituted vinblastine analogues, which involves coupling with catharanthine, revealed that the tubulin binding site is highly sensitive to the size, shape, and polarity of the substituent at this position. acs.org Such studies provide valuable structure-activity relationship (SAR) data that can guide the rational design of more effective and selective anticancer agents. mdpi.comacs.org
Computational Approaches for Drug Design and Molecular Interactions
Computational methods, collectively known as computer-aided drug design (CADD), have become indispensable tools in modern drug discovery and are being applied to the study of catharanthine and its derivatives. researchgate.netnih.govsysrevpharm.org These approaches can accelerate the drug discovery process by predicting the interactions between a ligand (like catharanthine) and its biological target, typically a protein. researchgate.netsysrevpharm.org
CADD encompasses two main strategies:
Structure-Based Drug Design (SBDD): This approach relies on the three-dimensional structure of the target protein to design or identify molecules that can bind to it with high affinity and selectivity. nih.govsysrevpharm.org Techniques like molecular docking are used to predict the binding mode and affinity of a ligand to a receptor. researchgate.netresearchgate.net For example, molecular docking studies have been used to investigate the interaction of catharanthine and its dimeric derivatives with tubulin. researchgate.net
Ligand-Based Drug Design (LBDD): When the 3D structure of the target is unknown, LBDD methods use the properties of known active ligands to design new ones. nih.gov This can involve creating pharmacophore models that define the essential features required for biological activity.
Computational tools are also used for de novo drug design, where novel molecular structures are generated and evaluated computationally. researchgate.nettaylorandfrancis.com Furthermore, in silico studies, including molecular dynamics (MD) simulations, can provide insights into the binding mode and stability of ligand-target complexes. unifi.itdepositolegale.it The application of these computational approaches to catharanthine can help in understanding its molecular interactions, identifying new biological targets, and designing novel derivatives with improved pharmacological profiles. researchgate.netresearchgate.net
Nanotechnology-Based Drug Delivery Systems for Improved Bioavailability and Efficacy
Nanotechnology offers promising strategies to overcome some of the challenges associated with the clinical use of vinca alkaloids, such as low bioavailability, multidrug resistance, and non-specific toxicity. tandfonline.combibliomed.org By encapsulating drugs like catharanthine or its derivatives into nanocarriers, it is possible to improve their pharmacokinetic properties and achieve targeted delivery to tumor sites. tandfonline.comuclan.ac.uk
Various types of nano-drug delivery systems are being explored, including:
Liposomes: These are spherical vesicles composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. tandfonline.com Liposomal formulations can enhance drug solubility, protect the drug from degradation, and prolong its circulation time. tandfonline.com
Solid Lipid Nanoparticles (SLNs): SLNs are made from solid lipids and offer advantages such as good biocompatibility and the potential for controlled release. tandfonline.com
Polymeric Nanoparticles: These are formulated from biodegradable polymers and can be designed for targeted drug delivery. bibliomed.orgnih.gov
These nanocarriers can exploit the enhanced permeability and retention (EPR) effect, leading to passive accumulation in tumor tissues. uclan.ac.uk Furthermore, the surface of these nanoparticles can be modified with targeting ligands, such as antibodies or peptides, to achieve active targeting of cancer cells. bibliomed.orguclan.ac.uk The development of nanotechnology-based drug delivery systems holds great potential for improving the therapeutic efficacy and reducing the side effects of catharanthine-based drugs. tandfonline.comresearchgate.net
Challenges in Translational Research and Commercialization
The journey of catharanthine from a laboratory curiosity to a commercially viable therapeutic agent is fraught with significant hurdles. The primary challenges impeding its widespread clinical application include its low natural abundance, the complexity of its extraction and synthesis, and various regulatory impediments. futuremarketinsights.com The successful commercialization of catharanthine and its derivatives hinges on overcoming these translational research obstacles. Key issues involve establishing scalable and cost-effective production methods and navigating the complex regulatory landscape, particularly for novel applications beyond its traditional use in oncology. futuremarketinsights.comnumberanalytics.com
The development of any new drug for central nervous system (CNS) disorders is an inherently high-risk endeavor, characterized by high clinical trial failure rates and substantial investment requirements. informaconnect.com For natural products like catharanthine, these challenges are compounded by specific regulatory hurdles. The complex molecular structure of catharanthine and its origin as a plant-based active pharmaceutical ingredient (API) can create obstacles in regulatory clearance processes, which can impede commercialization. futuremarketinsights.com
The entire drug development pipeline for nervous system disorders is lengthy and expensive, often taking decades with a high degree of uncertainty. nih.gov Key barriers that would apply to the development of catharanthine for neurological applications include:
Lack of Validated Biomarkers: A significant challenge in CNS drug development is the absence of reliable biomarkers to objectively measure disease progression and therapeutic response. nih.govdrugdiscoverynews.com
Patient Heterogeneity: Neurological disorders often present with wide variations in symptoms and progression among patients, making it difficult to design clinical trials and demonstrate efficacy. informaconnect.comnih.gov
Blood-Brain Barrier (BBB) Penetration: A crucial question for any potential neuroprotective agent is its ability to cross the BBB and act directly on targets within the CNS. mdpi.com The biodistribution of a natural product must be understood early in its development. mdpi.com
Predictive Models: Animal models for many nervous system disorders often fail to fully replicate the human condition, leading to a high rate of failure when transitioning from preclinical to clinical studies. nih.govdrugdiscoverynews.com
Navigating these regulatory and developmental complexities requires substantial investment and strategic expertise to advance innovations in CNS therapeutics. informaconnect.com
Table 1: Key Regulatory and Developmental Hurdles in Neurological Drug Development
| Challenge | Description | Implication for Catharanthine Tartrate |
|---|---|---|
| Target Validation | Difficulty in confirming the biological targets within the CNS due to the complex pathophysiology of many neurological diseases. nih.gov | Research must clearly elucidate the specific neural pathways and targets modulated by catharanthine to build a strong case for its therapeutic potential. |
| Patient Stratification | The diverse nature of patient populations for disorders like Alzheimer's or Parkinson's complicates clinical trial design and interpretation of results. nih.govdrugdiscoverynews.com | Trials would need precise inclusion criteria and potentially novel diagnostic tools to identify patient subgroups most likely to respond to catharanthine therapy. |
| Regulatory Precedent | Regulatory agencies may have less established frameworks for plant-derived compounds in neurology compared to synthetic molecules, potentially leading to longer review times. futuremarketinsights.com | Developers must engage with regulatory bodies early and provide extensive data on purity, consistency, and manufacturing processes. |
| High Cost & Investment | CNS drug development is notoriously expensive, with high failure rates deterring investment. informaconnect.com | Securing funding requires a compelling preclinical data package and a clear strategy to de-risk clinical development. |
One of the most significant barriers to the commercialization of catharanthine is the instability and high cost of its supply chain. jic.ac.uk The compound is found in very low concentrations in its natural source, the Madagascar periwinkle (Catharanthus roseus). futuremarketinsights.comnumberanalytics.com It is estimated that approximately 500 kilograms of dried leaves are required to produce just one gram of vinblastine, a dimeric alkaloid derived from catharanthine and vindoline. jic.ac.uk This low natural yield makes large-scale extraction both economically challenging and unsustainable. futuremarketinsights.com
While total chemical synthesis is possible, the complex structure of catharanthine makes this process difficult, resulting in low yields that are not commercially viable. numberanalytics.comuniversiteitleiden.nl Traditional solvent-based extraction methods also pose environmental concerns. futuremarketinsights.com These production constraints have historically limited the supply and kept the cost of catharanthine and its derivatives high. researchgate.net
To address these issues, research has increasingly focused on biotechnological production methods. numberanalytics.com Approaches such as metabolic engineering, plant cell cultures, and microbial fermentation are being explored to dramatically enhance yield and purity while lowering manufacturing costs. futuremarketinsights.comsemanticscholar.org Scientists have successfully engineered yeast strains, including Saccharomyces cerevisiae and Pichia pastoris, for the complete biosynthesis of catharanthine from simple carbon sources. researchgate.netsemanticscholar.org These synthetic biology approaches are seen as a promising route to a more reliable, scalable, and cost-effective supply chain, which is essential for the commercial viability of both existing and future therapeutic applications. researchgate.netsemanticscholar.org
| Biotechnology (e.g., Engineered Yeast) | Scalable; sustainable; potential for high yields and purity; cost-effective at scale; not reliant on climate or geography. futuremarketinsights.comresearchgate.netsemanticscholar.org | Technologically complex to develop; optimization of metabolic pathways is challenging. universiteitleiden.nlresearchgate.net | Offers the most promising path to a stable, high-volume, and cost-effective supply chain. semanticscholar.org |
Catharanthine is primarily known as a precursor to the vital chemotherapy drugs vinblastine and vincristine. futuremarketinsights.com This strong association with oncology presents a unique challenge: rebranding the molecule for potential new therapeutic applications in other areas, such as neurodegenerative disorders. nih.goveinpresswire.com While recent research has highlighted the potential neuroprotective properties of catharanthine, shifting the perception and focus of the pharmaceutical industry and funding bodies requires significant effort. futuremarketinsights.comnih.gov
The challenge lies in demonstrating that catharanthine's value extends beyond its role as a building block for anticancer agents. Researchers are exploring its standalone biological activities, with UK universities and pharmaceutical start-ups showing interest in its potential for treating CNS disorders. futuremarketinsights.com Overcoming the historical inertia and redirecting research and development investment toward these nascent applications is a critical step. Success in this area would not only open new markets but also potentially provide novel treatments for diseases with significant unmet medical needs. informaconnect.comeinpresswire.com This expansion into non-oncology fields is a key future direction, but it requires a concerted effort to build a new scientific and commercial identity for catharanthine.
Q & A
Basic Research Questions
Q. What are the validated methods for quantifying catharanthine tartrate in plant extracts or biological samples?
- Methodology : Use reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection at λmax = 224 nm and 283 nm. Ensure calibration with certified reference standards (e.g., ≥98% purity). For complex matrices, employ LC-MS with fragmentation pattern matching to confirm identity (e.g., SIRIUS 5 software for spectral analysis) .
- Critical considerations : Validate linearity, precision, and recovery rates per ICH guidelines. Address matrix effects by spiking controls in matching biological fluids .
Q. How does this compound interact with voltage-gated L-type Ca²⁺ channels?
- Experimental design : Use patch-clamp electrophysiology on isolated cardiomyocytes or neuronal cells. Apply this compound (0.5–20 mg/kg) and measure current inhibition. Include positive controls (e.g., nifedipine) and negative controls (sodium potassium tartrate buffer) .
- Data interpretation : Compare dose-response curves to differentiate its Ca²⁺ channel blockade from non-specific tartrate effects .
Q. What is the optimal solubility protocol for in vitro assays?
- Procedure : Dissolve in DMSO (30 mg/mL stock), then dilute in PBS (pH 7.2) to ≤0.5 mg/mL. Avoid long-term storage (>24 hours) due to precipitation .
- Validation : Confirm solubility via dynamic light scattering (DLS) or LC-MS peak integrity checks post-dilution .
Advanced Research Questions
Q. How can contradictions in this compound’s antitumor activity across studies be resolved?
- Case example : Reported IC₅₀ values vary (e.g., 60 µg/mL in HCT116 cells vs. 320 µM in other models).
- Resolution strategy :
- Standardize cell lines, culture conditions, and exposure times.
- Use orthogonal assays (e.g., microtubule polymerization inhibition vs. apoptosis markers) to confirm mechanisms .
- Apply meta-analysis tools to assess batch effects or solvent interference (e.g., DMSO cytotoxicity thresholds) .
Q. What experimental designs improve the yield of catharanthine-derived alkaloids like vinblastine?
- Synthetic optimization :
- Use Fe(III)-promoted radical coupling of catharanthine with vindoline under inert conditions.
- Monitor diastereoselectivity via chiral HPLC and optimize oxidation-reduction steps (e.g., Fe(III)-NaBH₄/air system) to achieve >60% combined yield of vinblastine isomers .
Q. How can researchers address batch-to-batch variability in this compound’s bioactivity?
- Root-cause analysis :
- Perform NMR purity profiling (e.g., detect residual solvents or stereoisomers).
- Use design of experiments (DoE) like Box-Behnken to test factors (pH, temperature, solvent ratios) impacting stability .
Methodological Resources
- Spectral libraries : Reference fragmentation patterns in Global Natural Products Social Molecular Networking (GNPS) for LC-MS/MS annotation .
- Ethical reporting : Disclose synthetic routes, purity data, and solvent residues per Anais da Academia Brasileira de Ciências guidelines to ensure reproducibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
